ARRY-382
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARRY382; ARRY 382; ARRY-382. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ARRY-382 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-382, a potent and highly selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), represents a targeted immunotherapeutic strategy aimed at remodeling the tumor microenvironment to favor anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Inhibition of the CSF-1/CSF-1R Signaling Axis
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of CSF-1R.[1] This blockade prevents the autophosphorylation and subsequent activation of the receptor, thereby disrupting the downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages.[2]
The CSF-1/CSF-1R Signaling Pathway
The binding of the cytokine ligands CSF-1 (Colony-Stimulating Factor 1) or IL-34 to CSF-1R triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This initiates a complex network of downstream signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/ERK, and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. These pathways collectively promote the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key components of the immunosuppressive tumor microenvironment.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| CSF-1R | 9 | Biochemical Kinase Assay | [1][3] |
Table 2: Clinical Pharmacodynamics of this compound
| Biomarker | Dose | Effect | Patient Population | Reference |
| Monocyte pERK | ≥200 mg QD | >80% mean reduction from baseline | Advanced or metastatic cancers | [4] |
Table 3: Clinical Efficacy of this compound in Combination with Pembrolizumab (Phase 1b/2 Study NCT02880371)
| Patient Cohort | This compound Dose | Pembrolizumab Dose | Objective Response Rate (ORR) | Reference |
| Advanced Solid Tumors (Phase 1b) | 300 mg QD (MTD) | 200 mg IV Q3W | 10.5% (2/19 patients with confirmed PR) | [2] |
| Pancreatic Ductal Adenocarcinoma (Phase 2) | 300 mg QD | 200 mg IV Q3W | 3.7% (1/27 patients with confirmed PR) | [2] |
| PD-1/PD-L1 Inhibitor-Refractory Solid Tumors (Phase 2) | 300 mg QD | 200 mg IV Q3W | 0% | [2] |
| Platinum-Resistant Ovarian Cancer (Phase 2) | 300 mg QD | 200 mg IV Q3W | 0% | [2] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the mechanism of action of this compound are provided below.
CSF-1R Kinase Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human CSF-1R.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human CSF-1R kinase domain, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Compound Dilution: Create a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.
-
Assay Plate Setup: In a 96- or 384-well plate, add the CSF-1R enzyme, the substrate, and the diluted this compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a universal indicator of kinase activity, or by using a radiolabeled [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This cell-based assay is used to determine the effect of this compound on the phosphorylation of downstream signaling proteins, such as ERK, in response to CSF-1 stimulation.
Methodology:
-
Cell Culture and Treatment: Plate CSF-1R-expressing cells (e.g., bone marrow-derived macrophages) and allow them to adhere. Serum-starve the cells to reduce basal signaling. Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Stimulation: Stimulate the cells with recombinant human CSF-1 for a short period (e.g., 15-30 minutes) to induce CSF-1R signaling.
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK. Following washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the extent of inhibition.
In Vivo Murine Tumor Model Studies
These studies evaluate the anti-tumor efficacy of this compound in an immunocompetent host, allowing for the assessment of its effects on the tumor microenvironment.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, this compound + anti-PD-1 antibody). This compound is typically administered orally.
-
Efficacy Assessment: Tumor growth is monitored regularly by caliper measurements. Animal survival is also recorded.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are harvested for analysis of the tumor microenvironment. This can include:
-
Flow Cytometry: To quantify the populations of different immune cells, such as CD4+ and CD8+ T cells, TAMs (e.g., F4/80+, CD11b+, CD206+), and MDSCs (e.g., CD11b+, Gr-1+).
-
Immunohistochemistry (IHC): To visualize the localization and abundance of immune cells and other markers within the tumor tissue.
-
Gene Expression Analysis: To assess changes in the expression of genes related to immune activation and suppression.
-
Conclusion
This compound is a potent and selective inhibitor of CSF-1R that exerts its anti-cancer effects by modulating the tumor microenvironment. By blocking the CSF-1/CSF-1R signaling axis, this compound depletes and reprograms immunosuppressive TAMs and MDSCs, thereby facilitating a more robust anti-tumor immune response. The preclinical and clinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the continued investigation of this compound as a component of immuno-oncology combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ARRY-382: A Technical Overview of CSF-1R Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of ARRY-382, a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.
Introduction to this compound and CSF-1R
Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various pathological conditions, including cancer and inflammatory diseases, making it a compelling therapeutic target. This compound is a potent, orally available small molecule inhibitor of CSF-1R.[1][2]
Binding Affinity and Selectivity Profile
This compound demonstrates high-affinity binding to CSF-1R and exceptional selectivity against a panel of other kinases. This specificity is critical for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Data Summary
The inhibitory activity of this compound against CSF-1R and other selected kinases is summarized in the table below. The data highlights the potent and selective nature of this compound.
| Kinase | IC50 (nM) | Reference |
| CSF-1R | 9 | [2][3] |
| PDGFRβ | >10,000 | [3] |
| c-Kit | >10,000 | [3] |
| FLT3 | >10,000 | [3] |
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and selectivity of this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of the inhibitor. A generic protocol for such an assay is as follows:
Objective: To quantify the concentration of this compound required to inhibit 50% of the in vitro enzymatic activity of recombinant human CSF-1R.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant CSF-1R kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at the Km concentration for ATP).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
Cell-Based CSF-1R Autophosphorylation Assay
To assess the inhibitory activity of this compound in a cellular context, a cell-based autophosphorylation assay is employed. This assay measures the ability of the compound to inhibit ligand-induced CSF-1R phosphorylation in whole cells.
Objective: To determine the potency of this compound in inhibiting CSF-1-induced autophosphorylation of CSF-1R in a cellular environment.
Materials:
-
A cell line expressing human CSF-1R (e.g., M-NFS-60 or engineered cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1
-
This compound (serially diluted)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western blot or ELISA: anti-phospho-CSF-1R (Tyr723) and anti-total-CSF-1R
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate the CSF-1R expressing cells in a multi-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of recombinant human CSF-1 for a short period (e.g., 15 minutes) to induce CSF-1R autophosphorylation.
-
Wash the cells with cold PBS and then lyse the cells with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated CSF-1R and total CSF-1R in the lysates using Western blotting or a sandwich ELISA.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.
-
Quantify the band intensities for phosphorylated and total CSF-1R.
-
Normalize the phosphorylated CSF-1R signal to the total CSF-1R signal for each treatment condition.
-
Plot the normalized phosphorylation signal against the this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway
Upon binding of its ligand, CSF-1 or IL-34, CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates a cascade of downstream signaling events, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation.[4]
Figure 1: Simplified CSF-1R signaling pathway and the point of inhibition by this compound.
Kinase Selectivity Profiling Workflow
To determine the selectivity of a compound like this compound, it is screened against a large panel of kinases. The general workflow for such a profiling study is depicted below.
References
In Vitro Efficacy of ARRY-382: A Technical Overview of IC50 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
ARRY-382, a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), has been a subject of significant interest in oncology research. Understanding its half-maximal inhibitory concentration (IC50) across various cancer cell lines is crucial for evaluating its therapeutic potential and guiding further drug development efforts. This technical guide provides a comprehensive overview of the in vitro IC50 of this compound in different cell lines, details the experimental protocols for its determination, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro IC50 of this compound
This compound demonstrates potent inhibition of CSF-1R, a key driver in the proliferation and differentiation of monocytes and macrophages. While extensive public data on the IC50 of this compound across a wide array of cancer cell lines remains limited, the available information highlights its targeted activity.
| Target/Cell Line | Cell Type | IC50 (nM) | Assay Type | Reference |
| CSF-1R | - | 9 | Enzymatic Assay | [1] |
| Mononuclear Cells | Hematopoietic | 9 | Cell-based Assay | [1] |
This table will be updated as more specific IC50 values for various cancer cell lines become publicly available.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the CSF-1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 or IL-34, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are critical for the survival, proliferation, and differentiation of myeloid cells. In the tumor microenvironment, CSF-1R signaling on tumor-associated macrophages (TAMs) often promotes an immunosuppressive and pro-tumoral phenotype. By blocking this signaling, this compound can modulate the tumor microenvironment and inhibit tumor growth.
Experimental Protocols
The determination of the in vitro IC50 of this compound is typically performed using cell viability or proliferation assays. The following is a generalized protocol based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture and Seeding
-
Cell Lines: Select and culture the desired cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Harvest logarithmically growing cells and seed them into 96-well microplates at a predetermined optimal density. Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations for testing.
-
Treatment: Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the treated plates for a specified period, typically 72 hours, under standard cell culture conditions.[1]
Cell Viability Assessment (MTT Assay)
-
MTT Addition: Following the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis and IC50 Determination
-
Data Normalization: Normalize the absorbance readings of the drug-treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ARRY-382 (PF-07265804)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-382, also known as PF-07265804, is a potent and highly selective, orally administered small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1] CSF-1R signaling is a critical pathway in the regulation, differentiation, and survival of macrophages and their precursors, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1] Within the tumor microenvironment, TAMs and MDSCs are key drivers of immune evasion, promoting tumor growth, angiogenesis, and metastasis while suppressing anti-tumor T-cell responses.[1][2] By inhibiting CSF-1R, this compound aims to modulate the tumor microenvironment to be more favorable to anti-tumor immunity. Preclinical models have demonstrated that inhibition of CSF-1R with this compound leads to a decrease in the number of tumor-infiltrating macrophages and reprograms them to enhance antigen presentation and support T-cell activation.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound from both preclinical and clinical studies.
Pharmacokinetics
Clinical Pharmacokinetics
The pharmacokinetics of this compound and its metabolites have been evaluated in patients with advanced solid tumors. The primary identified metabolites include an N-oxide metabolite (AR00469099), an N-desmethyl metabolite (AR00469100), and a sulfate metabolite (AR00470870).[1]
In a Phase 1b/2 study (NCT02880371), where this compound was administered in combination with pembrolizumab, pharmacokinetic parameters were assessed at various dose levels. The maximum tolerated dose (MTD) for the combination was determined to be 300 mg once daily (QD).[1]
Table 1: Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Dosing Regimen |
| MTD (monotherapy) | 400 mg QD | Advanced or metastatic cancers | This compound monotherapy |
| MTD (in combination) | 300 mg QD | Advanced solid tumors | This compound with pembrolizumab[1] |
| Cmax (at MTD, monotherapy) | 3.06 µg/mL | Advanced or metastatic cancers | 400 mg QD |
| Ctrough (at MTD, monotherapy) | > 1 µg/mL | Advanced or metastatic cancers | 400 mg QD |
Note: More detailed quantitative data for AUC and Tmax from the combination study were collected but are not publicly available in a tabulated format.
Experimental Protocols: Clinical Pharmacokinetic Analysis
Blood Sampling Schedule: Blood samples for the analysis of this compound and its metabolites were collected at the following time points during the Phase 1b/2 study:
-
Cycle 1 and 2, Day 1: Pre-dose, and at 1, 2, 4, and 8 hours post-dose.[1]
-
Trough Samples: Pre-dose on Cycle 1 Day 15, and on Day 1 of Cycles 3 through 6.[1]
Bioanalytical Method: While a specific detailed protocol for the bioanalytical assay of this compound is not publicly available, a general approach for the quantification of small molecule inhibitors like this compound in plasma involves a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
General LC-MS/MS Protocol Outline:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation using a solvent such as acetonitrile. An internal standard is added prior to precipitation to ensure accuracy.
-
Chromatographic Separation: The supernatant after centrifugation is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is achieved on a C18 or similar reverse-phase column with a gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive or negative ionization mode, specific for the parent drug and its metabolites.
Pharmacodynamics
The pharmacodynamic effects of this compound have been assessed through various biomarkers to confirm target engagement and downstream biological effects.
Clinical Pharmacodynamics
In clinical studies, this compound has demonstrated significant modulation of CSF-1R pathway biomarkers.
Table 2: Clinical Pharmacodynamic Effects of this compound
| Biomarker | Effect | Dose Level | Study Population |
| Serum CSF-1 | 4.5-fold mean increase | Not specified | Advanced solid tumors (Phase 1b) |
| Monocyte pERK | > 80% mean reduction from baseline | ≥ 200 mg QD | Advanced or metastatic cancers |
| Circulating CD14dim/CD16+ Nonclassical Monocytes (NCM) | 96% mean decrease from baseline | 400 mg QD (MTD) | Advanced or metastatic cancers |
| Urinary NTX | Reduction observed | ≥ 50 mg QD | Advanced or metastatic cancers |
Experimental Protocols: Clinical Pharmacodynamic Assays
CSF-1 Level Measurement:
-
Sample Type: Blood samples were collected pre-dose and at treatment discontinuation to measure circulating CSF-1.[3]
-
Methodology: Serum CSF-1 levels are typically quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Monocyte pERK Inhibition Assay (Ex Vivo):
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Monocytes are then purified from the PBMC fraction.
-
CSF-1 Stimulation: Isolated monocytes are stimulated ex vivo with a known concentration of recombinant human CSF-1 to induce phosphorylation of ERK.
-
This compound Treatment: The effect of this compound is assessed by treating the monocytes with patient plasma containing the drug prior to CSF-1 stimulation.
-
pERK Detection: The levels of phosphorylated ERK (pERK) are measured using a flow cytometry-based assay or a cell-based ELISA.
Circulating Nonclassical Monocyte (NCM) Enumeration:
-
Sample Type: Whole blood.
-
Methodology: NCMs are identified and quantified using multi-color flow cytometry. A typical antibody panel would include markers to identify monocytes (e.g., CD45, HLA-DR) and differentiate the nonclassical subset, which is characterized by low CD14 and high CD16 expression (CD14dimCD16+).
Urinary NTX Measurement:
-
Sample Type: Urine.
-
Methodology: Urinary N-telopeptide of type I collagen (NTX) is a marker of bone resorption. Its levels are measured using a competitive-inhibition ELISA.
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway
The binding of CSF-1 to CSF-1R on macrophages leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and differentiation. This compound inhibits the kinase activity of CSF-1R, thereby blocking these downstream signals.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Clinical Pharmacodynamic Analysis
The following diagram illustrates the general workflow for the pharmacodynamic assays performed in the clinical evaluation of this compound.
Caption: Workflow for clinical pharmacodynamic sample collection and analysis.
Conclusion
This compound is a potent CSF-1R inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its mechanism of action in modulating the tumor microenvironment. Clinical studies have established a manageable safety profile and determined the recommended Phase 2 dose in combination with immunotherapy. The pharmacodynamic effects observed, including the significant reduction in circulating nonclassical monocytes and inhibition of ERK phosphorylation, provide evidence of target engagement and biological activity. Further investigation into the preclinical pharmacokinetics and more detailed reporting of clinical pharmacokinetic parameters would provide a more complete understanding of the disposition of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with CSF-1R inhibitors.
References
- 1. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-associated macrophages regulate tumorigenicity and anticancer drug responses of cancer stem/initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
ARRY-382: A Technical Deep Dive into its Discovery and Development as a CSF1R Inhibitor
Boulder, Colorado - ARRY-382, also known as PF-07265804, is a potent and selective, orally available small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. Initially developed by Array BioPharma, which was later acquired by Pfizer, the compound progressed through early-phase clinical trials before its development was ultimately discontinued. This guide provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound for an audience of researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
While specific details regarding the initial lead discovery and optimization program for this compound remain largely proprietary, the chemical structure of this compound, N-(5-((3-((cyclopropylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)oxy)pyridin-2-yl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, reveals a complex molecule designed for high affinity and selectivity. The core of the molecule belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold known for its diverse biological activities. Medicinal chemistry efforts likely focused on optimizing the substituents on this core to achieve potent and selective inhibition of CSF1R. A review of patents from this period for CSF1R inhibitors highlights a diversity of chemical classes being explored, indicating a competitive landscape in which unique structural features would have been key to establishing novelty and potency.
Mechanism of Action and Preclinical Development
This compound is a highly selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their precursors.[1] Overexpression of CSF1R and its ligand, CSF-1, in the tumor microenvironment is associated with an abundance of tumor-associated macrophages (TAMs), which play a significant role in promoting tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor immune response.
In Vitro Activity
This compound demonstrated potent inhibition of CSF1R with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[2] High selectivity was observed when tested against a panel of other kinases, including platelet-derived growth factor receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3), with IC50 values for these off-target kinases being greater than 10,000 nM.
Preclinical Rationale for Immuno-oncology Combination
Preclinical studies with this compound revealed its potential as an immunomodulatory agent. In various preclinical models, inhibition of CSF1R by this compound led to a decrease in the number of tumor-infiltrating macrophages.[3] Furthermore, the treatment was shown to reprogram the remaining macrophages to a more pro-inflammatory, anti-tumor phenotype, thereby enhancing T-cell activation and anti-tumor immunity.[3] These findings provided a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, with the hypothesis that depleting immunosuppressive TAMs would enhance the efficacy of T-cell-mediated tumor killing.
Clinical Development
This compound was evaluated in two key clinical trials: a Phase 1 monotherapy study and a Phase 1b/2 study in combination with the anti-PD-1 antibody pembrolizumab.
Phase 1 Monotherapy Trial (NCT01316822)
A Phase 1, first-in-human, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a single agent in patients with advanced solid tumors.
-
The Maximum Tolerated Dose (MTD) for this compound monotherapy was established at 400 mg once daily (QD).
-
Pharmacokinetic analysis at the MTD showed a maximum plasma concentration (Cmax) of 3.06 µg/mL.
-
Pharmacodynamic assessments demonstrated on-target activity, with significant reductions in non-classical monocytes and urinary N-telopeptide (a marker of bone resorption) observed.
-
The most common drug-related adverse events included fatigue, nausea, and elevated liver enzymes.
Phase 1b/2 Combination Trial with Pembrolizumab (NCT02880371)
Based on the strong preclinical rationale, a Phase 1b/2 clinical trial was initiated to evaluate the safety and efficacy of this compound in combination with pembrolizumab in patients with advanced solid tumors.
The primary objective of the Phase 1b portion was to determine the MTD of the combination therapy.
Dose-Limiting Toxicities (DLTs): Three DLTs were reported during the dose-escalation phase:
-
One patient experienced a significant increase in muscle enzyme levels (creatine phosphokinase, CPK).
-
One patient had elevated liver enzymes (ALT/AST) and bilirubin.
-
One patient developed acute pancreatitis.
Based on the safety profile, the MTD for this compound in combination with pembrolizumab was determined to be 300 mg QD.
The Phase 2 portion of the study enrolled patients into specific cohorts, including those with pancreatic ductal adenocarcinoma, platinum-resistant ovarian cancer, and tumors resistant to prior PD-1/PD-L1 inhibitors.
Despite the promising preclinical data and on-target pharmacodynamic effects, the combination of this compound and pembrolizumab demonstrated limited clinical benefit in the Phase 2 expansion cohorts. The observed efficacy did not meet the predefined criteria for continuation, and as a result, the development of this compound was discontinued.
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro Potency | ||
| CSF1R IC50 | 9 nM | [2] |
| PDGFR, c-Kit, FLT3 IC50 | >10,000 nM | |
| Phase 1 Monotherapy (NCT01316822) | ||
| Maximum Tolerated Dose (MTD) | 400 mg QD | |
| Cmax at MTD | 3.06 µg/mL | |
| Phase 1b Combination with Pembrolizumab (NCT02880371) | ||
| Maximum Tolerated Dose (MTD) | 300 mg QD |
| Adverse Event (Most Frequent in Phase 1 Monotherapy) | Frequency |
| Fatigue | |
| Nausea | |
| Increased Liver Enzymes |
| Dose-Limiting Toxicity (Phase 1b Combination) | Number of Patients |
| Increased CPK | 1 |
| Increased ALT/AST and Bilirubin | 1 |
| Acute Pancreatitis | 1 |
Signaling Pathway and Experimental Workflow Diagrams
CSF-1R Signaling Pathway and Inhibition by this compound
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.
This compound Clinical Development Workflowdot
References
ARRY-382: A Technical Guide to its Role in Modulating Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARRY-382 (also known as PF-07265804) is a potent and highly selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R signaling is a critical pathway regulating the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment (TME), this signaling axis is often co-opted to promote the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive, pro-tumoral M2 phenotype. This technical guide provides an in-depth analysis of the preclinical data and underlying mechanisms of this compound in modulating macrophage polarization. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer immunotherapies.
Introduction: The Rationale for Targeting CSF-1R in Oncology
Tumor-associated macrophages are a key component of the TME and play a dichotomous role in cancer progression. While classically activated (M1) macrophages can exert anti-tumor effects, TAMs are predominantly polarized towards an alternatively activated (M2) phenotype. These M2-like TAMs contribute to an immunosuppressive milieu, promote angiogenesis, and support tumor growth and metastasis. The recruitment and polarization of these pro-tumoral macrophages are heavily dependent on the interaction between CSF-1, produced by tumor cells, and its receptor, CSF-1R, expressed on macrophages.
This compound, by selectively inhibiting CSF-1R, presents a therapeutic strategy to disrupt this pro-tumoral axis. The primary hypothesis is that inhibition of CSF-1R signaling will not only deplete the population of immunosuppressive TAMs but also reprogram the remaining macrophages towards a pro-inflammatory, anti-tumor M1 phenotype, thereby reactivating anti-tumor immunity. Preclinical studies have shown that this compound can decrease the number of tumor-infiltrating macrophages and reprogram them to increase antigen presentation and support T-cell activation.[1]
Mechanism of Action: Inhibition of CSF-1R Signaling
This compound is a highly selective, oral inhibitor of the CSF-1R intracellular tyrosine kinase.[2] The binding of CSF-1 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for macrophage survival, proliferation, and polarization.[3][4]
This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of CSF-1R signaling is the primary mechanism by which this compound exerts its effects on macrophage polarization.
References
- 1. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ARRY-382 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-382 (also known as PF-07265804) is a potent and highly selective, orally available small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase, with an IC50 of 9 nM.[1][2] The CSF1R signaling pathway is a critical regulator of the survival, differentiation, and proliferation of macrophages.[3] In the tumor microenvironment (TME), signaling through CSF1R is essential for the recruitment and polarization of Tumor-Associated Macrophages (TAMs), which are key drivers of immune suppression, tumor progression, and metastasis.[1][4][5]
By inhibiting CSF1R, this compound depletes and reprograms immunosuppressive TAMs, thereby enhancing anti-tumor immunity.[4][5][6] Preclinical mouse models have demonstrated that this compound can decrease the number of tumor-infiltrating macrophages, delay tumor growth, and improve the efficacy of immunotherapies like anti-PD-1 agents.[5][6] These application notes provide a detailed protocol and supporting data for the use of this compound in preclinical in vivo mouse models of cancer.
Mechanism of Action: The CSF1R Signaling Pathway
The binding of ligands, primarily CSF1 or IL-34, to the CSF1R ectodomain induces receptor homodimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/AKT, ERK1/2, and JNK pathways, which collectively promote macrophage survival, proliferation, and differentiation into an immunosuppressive M2-like phenotype within the TME.[3] this compound functions by binding to the ATP-binding pocket of the CSF1R kinase domain, preventing its activation and abrogating these downstream signals.[7]
References
- 1. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Why CSF1R inhibition doesn’t slow tumor growth - and how it could [acir.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining ARRY-382 with PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical evidence, and clinical investigation into the combination of ARRY-382, a selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, with Programmed Cell Death Protein 1 (PD-1) inhibitors. Detailed protocols for key experiments are included to guide researchers in the evaluation of similar combination immunotherapies.
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) are key components of the TME that contribute to an immunosuppressive landscape, thereby limiting the efficacy of immunotherapies such as PD-1 inhibitors.[1][2][3] this compound (also known as PF-07265804) is a potent and highly selective small-molecule inhibitor of CSF-1R.[1][4] The CSF-1/CSF-1R signaling pathway is crucial for the regulation, recruitment, and differentiation of TAMs and MDSCs.[1][2][3]
The primary rationale for combining this compound with a PD-1 inhibitor, such as pembrolizumab, is to simultaneously target two distinct mechanisms of immune evasion. By inhibiting CSF-1R, this compound aims to reduce the population of immunosuppressive TAMs and MDSCs within the TME and potentially reprogram remaining macrophages towards a more pro-inflammatory, anti-tumor phenotype, characterized by enhanced antigen presentation and T-cell activation.[1][2][3] This modulation of the myeloid compartment is hypothesized to augment the anti-tumor activity of PD-1 inhibitors, which work by blocking the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells and other immune cells, thereby restoring T-cell-mediated tumor cell killing.[2] Preclinical studies in various cancer models have suggested that combining CSF-1R inhibitors with anti-PD-1/PD-L1 therapy can lead to synergistic anti-tumor responses.[1][2]
Signaling Pathway and Mechanism of Action
The combination of this compound and a PD-1 inhibitor targets two critical pathways in the cancer-immunity cycle. The following diagram illustrates the interplay between the CSF-1R and PD-1/PD-L1 signaling axes.
Preclinical Evaluation: Representative Protocols
While specific preclinical data for the this compound and pembrolizumab combination is not extensively published, the following protocols represent standard methodologies for evaluating the in vitro and in vivo efficacy of such a combination.
In Vitro Macrophage Polarization Assay
Objective: To assess the ability of this compound to modulate macrophage polarization from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.
Protocol:
-
Cell Culture:
-
Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate monocytes into M0 macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Macrophage Polarization:
-
Wash the adherent M0 macrophages with PBS and replace the medium.
-
To generate M2-like macrophages, treat the cells with 20 ng/mL of IL-4 and 20 ng/mL of IL-13 for 72 hours.
-
To generate M1-like macrophages (positive control), treat a separate set of M0 macrophages with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 72 hours.
-
-
This compound Treatment:
-
In the M2-polarizing cultures, add this compound at various concentrations (e.g., 1 nM to 1 µM) at the same time as the polarizing cytokines.
-
-
Analysis:
-
Flow Cytometry: Harvest the macrophages and stain for M1 markers (e.g., CD80, CD86, HLA-DR) and M2 markers (e.g., CD163, CD206).
-
ELISA/qRT-PCR: Analyze the supernatant for cytokine production (e.g., IL-10, TGF-β for M2; TNF-α, IL-12 for M1) or the cell lysate for gene expression of key markers.
-
In Vitro T-Cell Activation Co-culture Assay
Objective: To determine if this compound-treated macrophages can enhance T-cell activation in the presence of a PD-1 inhibitor.
Protocol:
-
Macrophage Preparation:
-
Generate M2-like macrophages as described above, with and without this compound treatment.
-
-
T-Cell Isolation:
-
Isolate CD8+ T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
-
Co-culture:
-
Co-culture the this compound-treated or untreated M2-like macrophages with the isolated CD8+ T-cells at a ratio of 1:5 (macrophage:T-cell).
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads.
-
Add a PD-1 inhibitor (e.g., pembrolizumab) or an isotype control antibody to the co-culture.
-
-
Analysis:
-
T-Cell Proliferation: Stain T-cells with a proliferation dye (e.g., CFSE) before co-culture and analyze dilution by flow cytometry after 72-96 hours.
-
Cytokine Secretion: Measure IFN-γ levels in the supernatant by ELISA as an indicator of T-cell activation.
-
Activation Markers: Analyze the expression of T-cell activation markers (e.g., CD69, CD25) by flow cytometry.
-
In Vivo Murine Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Protocol:
-
Animal Model:
-
Use an appropriate syngeneic mouse model, such as MC38 (colon adenocarcinoma) or B16-F10 (melanoma) tumor cells, implanted subcutaneously in C57BL/6 mice.
-
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound and anti-PD-1 antibody combination
-
-
Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment.
-
Administer this compound orally, once daily, at a predetermined dose.
-
Administer the anti-PD-1 antibody intraperitoneally, for example, every 3-4 days.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and harvest tumors and spleens.
-
-
Pharmacodynamic Analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for infiltration of CD8+ T-cells, regulatory T-cells (FoxP3+), and macrophages (e.g., F4/80, CD163).
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to quantify immune cell populations (T-cells, macrophages, MDSCs) and assess their activation status.
-
Clinical Investigation: Phase 1b/2 Study (NCT02880371)
A multicenter, open-label Phase 1b/2 study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with the PD-1 inhibitor pembrolizumab in patients with advanced solid tumors.[5][6][7][8]
Study Design and Workflow
Clinical Efficacy and Safety Data
The combination of this compound and pembrolizumab was found to be well-tolerated, but demonstrated limited clinical benefit in the patient populations studied.[5][7][8][9]
Table 1: Phase 1b Dose Escalation and MTD [5][7][8][9]
| Parameter | Value |
| Number of Patients | 19 |
| This compound Dose Levels | 200-400 mg once daily (QD) |
| Pembrolizumab Dose | 2 mg/kg every 3 weeks (Q3W) |
| Dose-Limiting Toxicities (DLTs) | 3 patients |
| Maximum Tolerated Dose (MTD) of this compound | 300 mg QD |
Table 2: Objective Response Rate (ORR) in Phase 1b and Phase 2 [5][7][8][9]
| Cohort | Number of Patients | Confirmed Partial Responses (PR) | ORR (%) | Duration of Response (months) |
| Phase 1b | 19 | 2 (1 PDA, 1 Ovarian) | 10.5 | 29.2 and 3.1 |
| Phase 2: PDA | 27 | 1 | 3.7 | 2.4 |
| Phase 2: PD-1/PD-L1 IR | 19 | 0 | 0 | - |
| Phase 2: prOVCA | 11 | 0 | 0 | - |
Table 3: Common this compound-Related Adverse Events [5][7][8][9]
| Adverse Event | Frequency Range (%) |
| Increased Transaminases | 10.5 - 83.3 |
| Increased Creatine Phosphokinase | 18.2 - 50.0 |
Conclusions and Future Directions
The combination of the CSF-1R inhibitor this compound with the PD-1 inhibitor pembrolizumab was well-tolerated in a Phase 1b/2 clinical trial.[5][7][8][9] However, the combination showed limited clinical efficacy in the studied populations of heavily pre-treated patients with advanced solid tumors.[5][7][8][9] While the preclinical rationale for this combination remains strong, the clinical results highlight the complexities of translating such therapies to the clinic.
Future research in this area could focus on:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to a CSF-1R and PD-1 inhibitor combination.
-
Combination with Other Therapies: Exploring the potential of this combination with other treatment modalities, such as chemotherapy or radiation, which may enhance antigen presentation and T-cell priming.
-
Alternative Scheduling and Dosing: Investigating different dosing schedules to optimize the immunomodulatory effects of the CSF-1R inhibitor in relation to the PD-1 inhibitor.
These application notes and protocols provide a framework for the continued investigation of therapies targeting the tumor microenvironment to enhance the efficacy of cancer immunotherapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 4. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ichor.bio [ichor.bio]
- 7. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 8. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [en.bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: ARRY-382 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and stability of the Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, ARRY-382, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
Note on Compound Identity: The designation "this compound" has been associated with a potent and selective inhibitor of CSF-1R/c-Fms. It is important to distinguish this from Tucatinib, which is sometimes referred to by the synonym ARRY-380. This document specifically addresses the CSF-1R inhibitor this compound.
Solubility Data
The solubility of this compound in DMSO has been reported by various suppliers. It is a potent solvent for this compound, enabling the preparation of high-concentration stock solutions for in vitro studies. However, it is important to note that moisture-absorbing DMSO can reduce solubility; therefore, the use of fresh, anhydrous DMSO is highly recommended.[1][2]
Table 1: Solubility of this compound in DMSO
| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Selleck Chemicals | 5 mg/mL | 8.85 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| MedChemExpress | 8.33 mg/mL | 14.75 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO has a significant impact on solubility; please use newly opened DMSO.[2] |
Stability and Storage
Proper storage of this compound, both as a solid and in solution, is critical to maintain its integrity and activity.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid (Powder) | -20°C | 3 years | [2] |
| Solid (Powder) | 4°C | 2 years | [2] |
| In DMSO | -80°C | 1 year (aliquotted) | [1] |
| In DMSO | -80°C | 6 months | [2] |
| In DMSO | -20°C | 1 month | [1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is strongly recommended to aliquot stock solutions into single-use volumes.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 564.68 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 564.68 g/mol * (1000 mg / 1 g) = 5.647 mg
-
-
Weigh this compound: Carefully weigh out 5.65 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2]
-
Visually inspect the solution to ensure there is no particulate matter.
-
-
Aliquot and store: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Workflow for Assessing this compound Solubility and Stability
The following diagram outlines a general workflow for determining the solubility and stability of this compound in DMSO.
References
Application Notes: Measuring CSF-1R Inhibition by ARRY-382 (Pexidartinib) Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase, is a crucial regulator in the survival, proliferation, and differentiation of mononuclear phagocytes like macrophages.[1][2] Its signaling pathway is initiated by the binding of its ligands, CSF-1 or IL-34, which leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades such as PI3K/AKT and MAPK/ERK.[3][4] Dysregulation of the CSF-1R pathway is implicated in various cancers and inflammatory diseases, making it a key therapeutic target.[5][6]
ARRY-382 (Pexidartinib) is a potent and selective small molecule inhibitor of CSF-1R.[6][7] It functions by blocking the kinase activity, thereby preventing autophosphorylation and subsequent downstream signaling. This protocol provides a detailed method for assessing the inhibitory activity of this compound on CSF-1R signaling in a cellular context using Western blot. The primary endpoint is the quantifiable reduction of CSF-1R phosphorylation at key tyrosine residues (e.g., Tyr723 or Tyr809) relative to the total CSF-1R protein expression.[8][9]
Key Experimental Protocol: Western Blot Analysis
This protocol outlines the steps from cell culture and treatment to data analysis for evaluating the dose-dependent inhibition of CSF-1R phosphorylation by this compound.
Materials and Reagents
-
Cell Line: A cell line expressing endogenous CSF-1R (e.g., RAW264.7 murine macrophage cell line, Mono-Mac-1 human monocytic cell line).[10][11]
-
Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Stimulation: Recombinant human or murine CSF-1 ligand.
-
Inhibitor: this compound (Pexidartinib), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer or NP40-based lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[3][10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer (e.g., Laemmli).
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Procedure
-
Cell Culture and Plating:
-
Culture cells in appropriate media until they reach 70-80% confluency.
-
Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation and Inhibitor Treatment:
-
Wash cells with PBS and replace the growth medium with serum-free or low-serum (0.1% FBS) medium.[10]
-
Incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1-4 hours.
-
-
Ligand Stimulation:
-
Cell Lysis:
-
Immediately place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples with lysis buffer and Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-CSF-1R (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane again as described above.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total CSF-1R and a loading control like β-actin.
-
Incubate the membrane in a mild stripping buffer, wash, re-block, and then probe with the next primary antibody.
-
Data Analysis and Presentation
-
Densitometry: Quantify the band intensity for p-CSF-1R, total CSF-1R, and the loading control (e.g., β-actin) using software like ImageJ.[11]
-
Normalization:
-
Normalize the p-CSF-1R signal to the total CSF-1R signal for each sample to account for any differences in total receptor expression.
-
Further normalize this ratio to the loading control to correct for loading variations.
-
Express the results as a percentage of the vehicle-treated, CSF-1 stimulated control.
-
-
Data Summary: Present the quantified, normalized data in a clear, structured table to show the dose-dependent effect of this compound.
Diagrams and Data
CSF-1R Signaling and this compound Inhibition
The diagram below illustrates the CSF-1R signaling pathway. Ligand binding causes receptor phosphorylation, which activates downstream pathways like MAPK and PI3K. This compound acts as a kinase inhibitor, blocking this initial phosphorylation step.
Western Blot Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol.
Expected Results: Quantitative Data Summary
The table below presents example data demonstrating the expected outcome of the experiment, showing a clear dose-dependent inhibition of CSF-1R phosphorylation by this compound.
| Treatment Group | This compound Conc. | p-CSF-1R Signal (Densitometry Units) | Total CSF-1R Signal (Densitometry Units) | β-actin Signal (Densitometry Units) | Normalized p-CSF-1R/Total CSF-1R Ratio | % Inhibition (Relative to Vehicle) |
| Unstimulated | 0 nM | 150 | 15,200 | 45,100 | 0.010 | 99.0% |
| Vehicle | 0 nM | 15,100 | 15,000 | 45,000 | 1.007 | 0.0% |
| This compound | 10 nM | 7,600 | 15,150 | 45,200 | 0.502 | 50.2% |
| This compound | 100 nM | 1,550 | 15,300 | 44,800 | 0.101 | 89.9% |
| This compound | 1 µM | 310 | 15,050 | 45,300 | 0.021 | 97.9% |
Note: Data are hypothetical and for illustrative purposes only.
References
- 1. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
- 2. CSF1R Polyclonal Antibody (PA5-25974) [thermofisher.com]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained, Complete Response to Pexidartinib in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of ARRY-382 Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-382 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) intracellular tyrosine kinase.[1][2][3] The CSF-1/CSF-1R signaling pathway is crucial for the regulation, differentiation, and survival of macrophages and other mononuclear phagocytic cells.[4][5][6] In the tumor microenvironment (TME), this pathway plays a significant role in the recruitment and differentiation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune evasion.[1][7] Preclinical studies have demonstrated that inhibition of CSF-1R with this compound can decrease the number of tumor-infiltrating macrophages and reprogram them to enhance antigen presentation and support T-cell activation.[7][8]
These application notes provide detailed protocols for two multicolor flow cytometry panels designed to comprehensively analyze the effects of this compound on immune cell populations, with a primary focus on myeloid cells within the TME or in peripheral blood. The "Core Myeloid and Lymphoid Profiling Panel" is designed for a broad overview of the major immune cell subsets, while the "Macrophage and MDSC Characterization Panel" allows for a more in-depth analysis of myeloid cell polarization and function.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF-1R signaling pathway targeted by this compound and the general experimental workflow for analyzing treated immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | MicroRNA-382 Promotes M2-Like Macrophage via the SIRP-α/STAT3 Signaling Pathway in Aristolochic Acid-Induced Renal Fibrosis [frontiersin.org]
- 4. Fluorochrome choices for multi-color flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pedsresearch.org [pedsresearch.org]
- 6. A Guide to Spectral Flow Cytometry Fluorescent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 8. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for Phosphorylated CSF-1R Following ARRY-382 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-382 is a potent and highly selective, orally available inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase, with an IC50 of 9 nM.[1][2] CSF-1R and its ligands, CSF-1 and IL-34, play a critical role in regulating the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. In the tumor microenvironment, signaling through CSF-1R is crucial for the recruitment and function of tumor-associated macrophages (TAMs), which are often implicated in promoting tumor growth, angiogenesis, and suppressing the anti-tumor immune response.[3][4]
By inhibiting the autophosphorylation of CSF-1R, this compound blocks downstream signaling pathways. This leads to a reduction in TAMs within the tumor microenvironment.[4] Preclinical studies have demonstrated that inhibition of the CSF-1R pathway can decrease the number of tumor-infiltrating macrophages and reprogram them to support T-cell activation and anti-tumor immunity.[4]
Immunohistochemistry (IHC) is a critical method for assessing the pharmacodynamic effects of this compound in both preclinical and clinical settings. Specifically, staining for the phosphorylated form of CSF-1R (p-CSF-1R) provides a direct measure of target engagement and inhibition of the signaling pathway. This document provides detailed application notes and a generalized protocol for performing IHC for p-CSF-1R in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from a preclinical xenograft study evaluating the effect of this compound on p-CSF-1R expression in tumor tissue, as assessed by immunohistochemistry. This data is illustrative and should be replaced with actual experimental findings.
Table 1: Effect of this compound on p-CSF-1R Staining Intensity in Tumor-Associated Macrophages.
| Treatment Group | Dose | Mean Staining Intensity (H-Score) | Standard Deviation | p-value |
| Vehicle Control | - | 250 | ± 25 | - |
| This compound | 50 mg/kg | 75 | ± 15 | <0.01 |
H-score is calculated as: H-score = Σ (I × Pi), where I is the intensity score (0, 1+, 2+, 3+) and Pi is the percentage of cells staining at that intensity.
Table 2: Effect of this compound on the Percentage of p-CSF-1R Positive Cells in Tumor Tissue.
| Treatment Group | Dose | Percentage of p-CSF-1R Positive Cells (%) | Standard Deviation (%) | p-value |
| Vehicle Control | - | 85 | ± 8 | - |
| This compound | 50 mg/kg | 20 | ± 5 | <0.01 |
Experimental Protocols
Recommended Protocol for Immunohistochemical Staining of p-CSF-1R in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical detection of p-CSF-1R. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific tissues and experimental setups.
Materials:
-
Primary Antibody: A validated anti-phospho-CSF-1R antibody (e.g., rabbit polyclonal anti-p-CSF-1R Tyr723 or Tyr809).
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Peroxide Block: 3% Hydrogen Peroxide in methanol or distilled water.
-
Blocking Solution: 5% Normal Goat Serum (or serum from the species of the secondary antibody) in PBS.
-
Detection System: HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) and a DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Hematoxylin.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Mounting Medium: Permanent mounting medium.
-
Positive Control Tissue: Xenograft tumor tissue from vehicle-treated animals or other tissue known to express p-CSF-1R.
-
Negative Control: Isotype-matched immunoglobulin at the same concentration as the primary antibody.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat the appropriate antigen retrieval solution to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-CSF-1R antibody in the blocking solution to its optimal concentration (e.g., 1:100 - 1:500, to be determined by titration).
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a suitable bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Image Analysis and Quantification:
Stained slides should be scanned using a digital slide scanner. Quantitative analysis of p-CSF-1R expression can be performed using image analysis software. The analysis can include determining the percentage of p-CSF-1R positive cells and calculating an H-score, which considers both the intensity and the percentage of stained cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARRY-382 Administration in Pancreatic Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-382 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). In the context of pancreatic cancer, a malignancy characterized by a dense desmoplastic stroma and an immunosuppressive tumor microenvironment (TME), targeting CSF-1R presents a promising therapeutic strategy. The TME of pancreatic ductal adenocarcinoma (PDAC) is heavily infiltrated by tumor-associated macrophages (TAMs), which are key drivers of immune suppression, tumor progression, and resistance to therapy. CSF-1, the primary ligand for CSF-1R, is crucial for the recruitment, differentiation, and survival of these immunosuppressive macrophages. By blocking the CSF-1/CSF-1R signaling pathway, this compound aims to reprogram the TME, shifting the balance from an immunosuppressive to an anti-tumor immune response. Preclinical studies have demonstrated that inhibition of CSF-1R can decrease the number of TAMs and reprogram the remaining macrophages to enhance antigen presentation and support T-cell activation.[1] This document provides detailed application notes and protocols for the administration of this compound in pancreatic cancer xenograft models.
Mechanism of Action in the Pancreatic Cancer Tumor Microenvironment
This compound exerts its anti-tumor effects not by directly targeting the cancer cells, but by modulating the surrounding TME. The primary target of this compound is the CSF-1R expressed on macrophages.
Key points of the mechanism of action include:
-
Inhibition of Macrophage Recruitment and Survival: Pancreatic tumors secrete CSF-1, which attracts monocytes to the tumor site and promotes their differentiation into TAMs. This compound blocks this signaling, thereby reducing the infiltration and survival of TAMs within the tumor.
-
Reprogramming of Macrophages: Instead of depleting all macrophages, CSF-1R inhibition can repolarize the remaining TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory and anti-tumoral M1-like phenotype.
-
Enhanced Anti-Tumor Immunity: By reducing the number of immunosuppressive macrophages and promoting a pro-inflammatory environment, this compound can enhance the activity of cytotoxic T-lymphocytes (CTLs) and other immune effector cells, leading to an improved anti-tumor immune response. In a pancreatic cancer model, the combination of a CSF-1R inhibitor with an anti-PD-1 antibody improved the therapeutic response compared to anti-PD-1 alone.[1]
Quantitative Data Summary
While specific preclinical data on this compound monotherapy in pancreatic cancer xenografts is not extensively published in the provided search results, the following tables summarize the expected outcomes based on the mechanism of action of CSF-1R inhibitors and available clinical data for this compound.
Table 1: Expected Pharmacodynamic Effects of this compound in Pancreatic Cancer Xenografts
| Parameter | Expected Change | Method of Measurement |
| Tumor-Associated Macrophage (TAM) Infiltration | Decrease | Immunohistochemistry (IHC) for F4/80 or CD68 |
| M1/M2 Macrophage Ratio | Increase | Flow cytometry or immunofluorescence for M1/M2 markers |
| Cytotoxic T-Lymphocyte (CTL) Infiltration | Increase | IHC or flow cytometry for CD8+ T-cells |
| Expression of Immunosuppressive Cytokines (e.g., IL-10, TGF-β) | Decrease | ELISA or qPCR on tumor lysates |
| Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-12) | Increase | ELISA or qPCR on tumor lysates |
Table 2: Representative Dosing from a Clinical Study of this compound (for reference in preclinical dose-finding studies)
| Clinical Phase | This compound Dose | Dosing Schedule | Combination Agent (if any) |
| Phase 1b (Dose Escalation) | 200-400 mg | Once daily (QD), orally | Pembrolizumab (2 mg/kg IV Q3W) |
| Phase 2 | 300 mg (MTD) | Once daily (QD), orally | Pembrolizumab (200 mg IV Q3W) |
MTD: Maximum Tolerated Dose; IV: Intravenously; Q3W: Every 3 weeks.[1]
Experimental Protocols
Establishment of Pancreatic Cancer Xenograft Models
a. Subcutaneous Xenograft Model
This model is suitable for initial efficacy and tolerability studies due to the ease of tumor measurement.
-
Cell Culture: Culture human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) in their recommended growth medium.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Implantation: Anesthetize immunocompromised mice (e.g., NOD/SCID or NSG mice). Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
b. Orthotopic Xenograft Model
This model more accurately recapitulates the tumor microenvironment of pancreatic cancer.
-
Surgical Procedure: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.
-
Implantation: Inject 1-2 x 10^6 pancreatic cancer cells (prepared as for the subcutaneous model) in a volume of 20-50 µL directly into the tail of the pancreas.
-
Suturing: Suture the abdominal wall and skin. Provide post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
This compound Administration Protocol
-
Formulation: Based on its oral administration in clinical trials, this compound for preclinical studies should be formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).
-
Dose-Finding Study: Conduct a dose-finding study to determine the optimal therapeutic dose and schedule in the selected xenograft model. Start with doses extrapolated from human studies, considering allometric scaling. A potential starting dose range could be 10-50 mg/kg, administered orally once daily.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (for subcutaneous models) or a predetermined size based on imaging (for orthotopic models), typically around 100-150 mm³.
-
Administration: Administer the formulated this compound or vehicle control to the respective groups of mice via oral gavage daily.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
Efficacy Evaluation
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary Endpoints:
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for analysis of TAM infiltration, M1/M2 polarization, and CTL infiltration by IHC or flow cytometry.
-
Gene and Protein Expression Analysis: Analyze the expression of relevant cytokines and chemokines in tumor lysates using qPCR or ELISA.
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, perform gross necropsy and collect major organs for histopathological analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the CSF-1/CSF-1R signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound efficacy testing.
Logical Relationship Diagram
Caption: Logical flow of this compound's anti-tumor effect.
References
Comparative Analysis of CSF-1R Inhibition: Lentiviral shRNA Knockdown versus ARRY-382 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1] Its role in the tumor microenvironment, particularly in promoting an immunosuppressive milieu through tumor-associated macrophages (TAMs), has made it a compelling target for cancer therapy.[2] This document provides a detailed comparison of two distinct methodologies for inhibiting CSF-1R function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule ARRY-382.
Lentiviral shRNA knockdown offers a genetic approach to silence CSF-1R expression, providing long-term and stable suppression of the target protein. This method is invaluable for elucidating the phenotypic consequences of sustained CSF-1R loss. In contrast, this compound is a potent and selective small molecule inhibitor of the CSF-1R tyrosine kinase, offering a reversible and dose-dependent means of blocking its signaling activity.[3][4] Understanding the nuances, advantages, and limitations of each approach is crucial for designing robust experiments and interpreting results accurately in both basic research and drug development contexts.
These application notes provide a comprehensive overview of both techniques, including detailed experimental protocols, a summary of quantitative data for comparison, and visualizations of the underlying biological and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for lentiviral shRNA knockdown of CSF-1R and this compound treatment, compiled from preclinical and clinical studies. This data facilitates a direct comparison of the efficacy and characteristics of each inhibitory method.
| Parameter | Lentiviral shRNA Knockdown of CSF-1R | This compound Treatment | Reference |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation | Inhibition of CSF-1R tyrosine kinase activity | [5] |
| Effect on CSF-1R | Reduction in total protein and mRNA levels | Inhibition of autophosphorylation and downstream signaling | [3][4] |
| Reported Efficacy | ~72% global knockdown of IBA-1+ cells (a marker for microglia/macrophages which are CSF-1R dependent) in vivo | IC50 of 9 nM in vitro; >80% reduction in monocyte pERK at doses ≥ 200 mg/day in patients | [3][6][7] |
| Temporal Control | Long-term, stable knockdown | Rapid and reversible, dependent on drug administration | [5] |
| Specificity | Can have off-target effects due to unintended silencing of other mRNAs | Highly selective for CSF-1R, but potential for off-target kinase inhibition at higher concentrations | [1][8] |
Table 1: Comparison of Lentiviral shRNA Knockdown and this compound Treatment for CSF-1R Inhibition.
| Study Type | Method | Dosage/Titer | Key Findings | Reference |
| In vivo (Rat) | Lentiviral shRNA | Intracerebroventricular injection | 72% global knockdown of IBA-1+ cells 14 days post-injection. | [7] |
| In vitro | This compound | 9 nM | IC50 for CSF-1R inhibition. | [3] |
| Phase 1 Clinical Trial | This compound | 200-400 mg/day | MTD of 400 mg/day; >80% reduction in monocyte pERK at doses ≥ 200 mg/day; 96% mean decrease in nonclassical monocytes at the MTD. | [6] |
| Phase 1b/2 Clinical Trial | This compound (in combination) | 300 mg/day | MTD of 300 mg/day in combination with pembrolizumab. | [2][9] |
Table 2: Summary of Quantitative Data from Preclinical and Clinical Studies.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ARRY-382 off-target effects in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ARRY-382 (also known as PF-07265804), a potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R).
Kinase Selectivity Profile of this compound
This compound is characterized as a highly selective inhibitor of CSF1R.[1][2][3] The primary target and its corresponding inhibitory concentration are detailed in the table below. While comprehensive quantitative data for a full kinome scan is not publicly available in the provided search results, the information suggests high specificity for CSF1R over other kinases, including other class III receptor tyrosine kinases.[3] Researchers should be aware that many small-molecule inhibitors of CSF1R have the potential to interact with closely related kinases such as KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB).[4]
| Target | IC50 | Putative Off-Targets |
| CSF1R (c-Fms) | 9 nM[1] | KIT, FLT3, PDGFRA, PDGFRB (Specific IC50 values not publicly available) |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential experimental issues that may arise when using this compound.
Q1: We are observing unexpected cellular phenotypes that do not seem to be solely mediated by CSF1R inhibition. What could be the cause?
A1: While this compound is highly selective for CSF1R, off-target effects, although minimal, cannot be entirely ruled out, especially at higher concentrations. As mentioned in the kinase profile, inhibitors of CSF1R can sometimes interact with other class III receptor tyrosine kinases like KIT, FLT3, and PDGFRs.[3][4]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify the inhibition of CSF1R signaling in your experimental system. A western blot for phosphorylated CSF1R (p-CSF1R) or its downstream effectors like p-ERK can confirm on-target activity. A dose-response experiment showing a reduction in monocyte pERK is a good indicator of CSF1R inhibition.[4]
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound that inhibits CSF1R signaling to minimize potential off-target effects. A dose-response experiment will be crucial to determine the optimal concentration for your specific cell type and assay.
-
Use a Structurally Unrelated CSF1R Inhibitor: To confirm that the observed phenotype is due to CSF1R inhibition, consider using a structurally different but potent and selective CSF1R inhibitor as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Investigate Potential Off-Targets: If the phenotype persists and is not explained by CSF1R inhibition, consider if the off-target kinases mentioned (KIT, FLT3, PDGFRs) are expressed and active in your model system. You can assess the phosphorylation status of these kinases in the presence of this compound.
Q2: We are not observing the expected level of cytotoxicity in our cancer cell line with this compound treatment.
A2: The primary mechanism of this compound is not direct cytotoxicity to all cancer cells. Its main role is to modulate the tumor microenvironment by inhibiting CSF1R, which is crucial for the differentiation and function of tumor-associated macrophages (TAMs).[5][6]
Troubleshooting Steps:
-
Assess CSF1R Expression: Confirm that your cancer cell line of interest expresses CSF1R if you are expecting a direct effect. However, the main therapeutic rationale for this compound is often to target TAMs in the tumor microenvironment.
-
Co-culture Models: To observe the immunomodulatory effects of this compound, consider using co-culture systems with macrophages and cancer cells. In this setup, you can assess the effect of this compound on macrophage polarization and its subsequent impact on cancer cell viability or proliferation.
-
In Vivo Studies: The anti-tumor effects of this compound are often more pronounced in in vivo models where the tumor microenvironment is intact.
Q3: We are seeing variability in our in vitro kinase assay results for this compound.
A3: Variability in in vitro kinase assays can arise from several factors.
Troubleshooting Steps:
-
Assay Components: Ensure the quality and consistency of all assay components, including the recombinant kinase, substrate, ATP, and the this compound compound itself. Verify the concentration and purity of your this compound stock solution.
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay. Ensure you are using a consistent and physiologically relevant ATP concentration.
-
Assay Incubation Time: Optimize and standardize the incubation times for the kinase reaction and with the inhibitor.
-
Control Compounds: Include a known potent CSF1R inhibitor as a positive control and a negative control compound to ensure the assay is performing as expected.
Experimental Protocols and Workflows
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase in a biochemical assay format.
Materials:
-
Recombinant human CSF1R (or other kinase of interest)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
This compound (in DMSO)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well assay plates
Method:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming ARRY-382 (Tucatinib) Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to ARRY-382 (tucatinib) in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound (tucatinib) observed in HER2-positive breast cancer cell lines?
A1: Preclinical studies have consistently identified amplification of the Epidermal Growth Factor Receptor (EGFR) gene as the primary mechanism of acquired resistance to tucatinib in HER2-positive breast cancer cell lines, such as BT-474 and SKBR3.[1][2][3] This amplification leads to increased EGFR protein expression and hyperactivation of EGFR signaling, creating a bypass pathway that allows cancer cells to circumvent the inhibitory effects of tucatinib on HER2.[1][4]
Q2: My tucatinib-resistant HER2+ breast cancer cells show persistent phosphorylation of HER2, even in the presence of the drug. What is the underlying cause?
A2: This phenomenon is a hallmark of EGFR-mediated resistance. The amplified EGFR can form heterodimers with HER2.[1] This EGFR-HER2 heterodimerization leads to the transactivation and phosphorylation of HER2, reactivating downstream signaling pathways like PI3K/AKT and MAPK, despite tucatinib binding to HER2.[1][4]
Q3: What are the recommended strategies to overcome EGFR-mediated tucatinib resistance in my cell line experiments?
A3: Several strategies have proven effective in preclinical models:
-
Combination with EGFR Tyrosine Kinase Inhibitors (TKIs): Combining tucatinib with an EGFR-specific TKI, such as gefitinib, can effectively suppress the growth of tucatinib-resistant cells by simultaneously blocking both EGFR and HER2 signaling.[1][3]
-
Combination with Pan-HER Inhibitors: Utilizing pan-HER inhibitors like neratinib, which target multiple HER family members including EGFR and HER2, can overcome resistance driven by EGFR hyperactivation.[1][4]
-
Combination with EGFR-Targeted Monoclonal Antibodies: The use of an EGFR-specific antibody, such as cetuximab, in combination with tucatinib has been shown to potently inhibit the growth of resistant cells.[2]
Q4: Are tucatinib-resistant cells cross-resistant to other HER2-targeted therapies?
A4: Studies have shown that tucatinib-resistant models with EGFR amplification often exhibit cross-resistance to the monoclonal antibody trastuzumab. However, they may retain partial sensitivity to the antibody-drug conjugate T-DM1.[1][4]
Q5: I am working with gastric or colorectal cancer cell lines. What is known about tucatinib resistance in these models?
A5: While the majority of in-depth resistance studies have focused on breast cancer, preclinical data suggests that HER2-targeted therapies, including tucatinib, are active in HER2-positive gastric and colorectal cancer models.[5][6][7] Resistance mechanisms in these cancers can also involve bypass signaling through other receptor tyrosine kinases like MET and AXL, or activation of downstream pathways.[8][9] Therefore, combination strategies targeting these alternative pathways may be necessary to overcome resistance.
Troubleshooting Guides
Problem 1: Confirmation of EGFR-Mediated Resistance in Tucatinib-Resistant (TucR) Cell Lines
| Troubleshooting Step | Expected Outcome in TucR Cells | Recommended Action/Protocol |
| 1. Assess EGFR Protein Levels and Phosphorylation | Increased total EGFR and phosphorylated EGFR (p-EGFR at Tyr1068) levels compared to parental (tucatinib-sensitive) cells.[1][3] | Perform Western Blot analysis for total EGFR and p-EGFR. See Experimental Protocol 2 . |
| 2. Analyze EGFR Gene Copy Number | Increased EGFR gene copy number.[1] | Conduct quantitative PCR (qPCR) or DNA sequencing to assess for gene amplification. |
| 3. Confirm EGFR-HER2 Heterodimerization | Increased interaction between EGFR and HER2.[1] | Perform a Co-Immunoprecipitation (Co-IP) experiment to confirm the interaction. See Experimental Protocol 3 . |
Problem 2: Combination Therapy with an EGFR Inhibitor is Not Effective
| Troubleshooting Step | Potential Cause | Recommended Action/Protocol |
| 1. Verify Drug Concentrations | Suboptimal concentrations of tucatinib and/or the EGFR inhibitor. | Perform a dose-matrix experiment to determine the optimal synergistic concentrations. Start with concentrations around the known IC50 values for each drug. |
| 2. Assess Downstream Signaling | Incomplete blockade of downstream pathways (e.g., PI3K/AKT, MAPK). | Perform Western Blot analysis for key downstream signaling molecules (p-AKT, p-ERK) after combination treatment. |
| 3. Investigate Alternative Resistance Mechanisms | Other resistance mechanisms may be present, such as mutations in downstream signaling components (e.g., PIK3CA). | Perform genomic and transcriptomic analysis (e.g., DNA-seq, RNA-seq) to identify other potential resistance drivers. |
Data Presentation
Table 1: Comparative IC50 Values of HER2/EGFR Inhibitors in Tucatinib-Sensitive and -Resistant HER2+ Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Reference(s) |
| BT-474 (Parental) | Tucatinib | ~33 | [4] |
| Neratinib | ~2-3 | [4] | |
| Gefitinib | >4000 | [4] | |
| BT-474 (Tucatinib-Resistant, TucR) | Tucatinib | >1000 (Resistant) | [4] |
| Neratinib | Remains sensitive | [4] | |
| Gefitinib | Significantly lower than parental, showing hypersensitivity | [4] | |
| SKBR3 (Parental) | Tucatinib | ~26 | [10] |
| Neratinib | ~2-3 | [4] | |
| Gefitinib | ~4000-5300 | [4] | |
| SKBR3 (Tucatinib-Resistant, TucR) | Tucatinib | >1000 (Resistant) | [11] |
| Neratinib | Remains sensitive | [11] | |
| Gefitinib | Significantly lower than parental | [11] |
Note: Specific IC50 values for resistant cell lines can vary between studies and specific resistant clones.
Experimental Protocols
Experimental Protocol 1: Generation of Tucatinib-Resistant Cell Lines
This protocol describes the generation of tucatinib-resistant (TucR) cell lines from parental HER2-positive cancer cell lines (e.g., BT-474, SKBR3) using a dose-escalation method.[12][13]
Materials:
-
HER2-positive cancer cell line
-
Complete cell culture medium
-
Tucatinib (this compound)
-
DMSO (vehicle)
-
Cell culture flasks and plates
Procedure:
-
Initial IC50 Determination: Determine the baseline IC50 of tucatinib for the parental cell line using a standard cell viability assay (see Experimental Protocol 4).
-
Initiation of Resistance Induction: Start by continuously exposing the parental cells to a low concentration of tucatinib (e.g., IC20).
-
Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the tucatinib concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintenance and Characterization: Continue this process for several months until the cells can proliferate in a clinically relevant concentration of tucatinib (e.g., up to 200 nM). Regularly assess the IC50 to monitor the development of resistance.
Experimental Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol outlines the procedure for analyzing the phosphorylation status of EGFR and HER2 in sensitive and resistant cell lines.[14][15][16][17]
Materials:
-
Parental and TucR cell lines
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-EGFR Tyr1068, anti-total EGFR, anti-p-HER2, anti-total HER2, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Culture cells to 70-80% confluency and treat with desired inhibitors. Wash with ice-cold PBS and lyse the cells.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Perform densitometry to quantify band intensities. Normalize phospho-protein levels to total protein levels.
Experimental Protocol 3: Co-Immunoprecipitation (Co-IP) for EGFR-HER2 Interaction
This protocol is for confirming the physical interaction between EGFR and HER2 in resistant cells.[18][19]
Materials:
-
Parental and TucR cell lines
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-EGFR)
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies for Western blotting (anti-HER2, anti-EGFR)
Procedure:
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-EGFR) to form an antibody-antigen complex.
-
Complex Pull-down: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against the suspected interacting protein (e.g., anti-HER2) and the bait protein (e.g., anti-EGFR).
Experimental Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is for determining the IC50 values of drugs in cancer cell lines.
Materials:
-
Parental and TucR cell lines
-
96-well plates
-
Tucatinib and other inhibitors
-
MTT reagent and solubilization solution, or CellTiter-Glo® reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Drug Treatment: Treat cells with a serial dilution of the drug(s) of interest. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent, incubate, and then add solubilization solution before reading the absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. benchchem.com [benchchem.com]
- 5. Resistance to Anti-HER2 Therapies in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Acquired resistance mechanisms to afatinib in HER2-amplified gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquired resistance mechanisms to afatinib in HER2‐amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. youtube.com [youtube.com]
- 18. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ARRY-382 Dosage and Managing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing ARRY-382 dosage and minimizing toxicity during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase, with an IC50 of 9 nM.[1] CSF1R is crucial for the survival, proliferation, and differentiation of macrophages.[2] By inhibiting CSF1R, this compound can modulate the tumor microenvironment by reducing the number of tumor-associated macrophages (TAMs), which are implicated in suppressing antitumor immune responses.[3][4] Preclinical models have shown that inhibition of CSF1R by this compound can reprogram macrophages to enhance antigen presentation and support T-cell activation.[3][4]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
The most frequently reported drug-related adverse events in clinical trials have been increased creatine kinase (CK), increased transaminases (AST/ALT), fatigue, nausea, and pyrexia.[4] In a Phase 1 monotherapy study, dose-limiting toxicities included Grade 3 increases in creatine kinase, AST, and pyrexia.[4] When used in combination with pembrolizumab, the most common adverse events were increased transaminases and increased creatine phosphokinase.[3][5]
Q3: What is the Maximum Tolerated Dose (MTD) of this compound?
In a Phase 1 dose-escalation study of this compound as a monotherapy, the MTD was determined to be 400 mg once daily (QD).[4] In a Phase 1b study of this compound in combination with pembrolizumab, the MTD for the combination was established at 300 mg QD of this compound.[3][5]
Troubleshooting Guides
Issue 1: Elevated Creatine Kinase (CK) Levels in Experimental Animals or In Vitro Models
Elevated CK levels are a known toxicity associated with this compound and can indicate muscle damage.[4][6]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the CK measurement to rule out any technical errors. It's important to note that CK levels can be influenced by factors such as strenuous exercise, so ensure that experimental animals are handled gently and consistently.[7]
-
Dose De-escalation: If elevated CK is consistently observed, consider a dose reduction of this compound in your experimental cohort.
-
Monitor Renal Function: In cases of severe CK elevation (rhabdomyolysis), there is a risk of acute kidney injury.[8] Monitor renal function parameters such as blood urea nitrogen (BUN) and creatinine.
-
Hydration: Ensure adequate hydration of experimental animals, as this can help mitigate the risk of kidney damage associated with high CK levels.[8]
-
Histopathological Analysis: For in vivo studies, consider collecting muscle tissue for histopathological examination to assess the extent of any muscle damage.
Data Summary: this compound Monotherapy Dose-Limiting Toxicities
| Toxicity | Grade | Dose Level |
| Increased Creatine Kinase (CK) | 3 | 400 mg QD |
| Increased Aspartate Aminotransferase (AST) | 3 | 400 mg QD |
| Pyrexia | 3 | 400 mg QD |
Data from a Phase 1 dose-escalation study.[4]
Issue 2: Elevated Transaminase (AST/ALT) Levels in Cell Culture or Experimental Animals
Increased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are indicators of potential liver injury.[9]
Troubleshooting Steps:
-
Verify the Results: Re-measure AST and ALT levels to confirm the initial finding.
-
In Vitro Systems:
-
Rule out other causes: Ensure that the observed toxicity is not due to other components of the culture medium or contamination.[10]
-
Dose-response analysis: Perform a dose-response experiment to determine the concentration at which this compound induces hepatotoxicity in your specific cell model.
-
Consider 3D culture models: 3D liver spheroids may offer a more predictive in vitro model for assessing drug-induced liver injury compared to 2D cultures.[11]
-
-
In Vivo Studies:
-
Dose Adjustment: Consider reducing the dose of this compound.
-
Monitor Liver Function: In addition to AST and ALT, monitor other markers of liver function such as bilirubin and albumin.
-
Histopathology: Collect liver tissue for histopathological analysis to assess for any structural damage.
-
Avoid Confounding Factors: Be aware of other substances that can induce liver enzymes, and ensure they are not confounding your results.[12]
-
Data Summary: Common this compound-Related Adverse Events (Combination Therapy with Pembrolizumab)
| Adverse Event | Frequency |
| Increased Transaminases | 10.5% - 83.3% |
| Increased Creatine Phosphokinase | 18.2% - 50.0% |
Data from a Phase 1b/2 study.[3][5]
Experimental Protocols & Visualizations
Protocol 1: Western Blot Analysis of CSF1R Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on CSF1-induced CSF1R phosphorylation in a relevant cell line (e.g., macrophages or engineered cell lines expressing CSF1R).
Methodology:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Prior to treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
CSF1 Stimulation: Stimulate the cells with an appropriate concentration of recombinant CSF1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C to induce CSF1R phosphorylation.[2]
-
Cell Lysis: Immediately place the culture plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-CSF1R (e.g., pTyr723) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total CSF1R and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]
Protocol 2: Phospho-Flow Cytometry for ERK Activation in Monocytes
This protocol allows for the single-cell analysis of ERK phosphorylation downstream of CSF1R signaling, providing a pharmacodynamic readout of this compound activity.
Methodology:
-
Cell Preparation: Isolate primary monocytes from whole blood or use a monocyte cell line.
-
This compound Treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the cells with CSF1 for a short period (e.g., 10-15 minutes) at 37°C.
-
Fixation: Immediately fix the cells to preserve the phosphorylation state. A common method is to use a buffer containing paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow the phospho-specific antibody to enter. Ice-cold methanol is often used for this step.[13]
-
Staining: Stain the cells with a fluorescently conjugated antibody specific for phosphorylated ERK (p-ERK) and a cell surface marker for monocytes (e.g., CD14).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the monocyte population and analyze the shift in fluorescence intensity for p-ERK in the treated versus untreated samples.
Protocol 3: Immunofluorescence Microscopy for STAT1 Nuclear Translocation
This protocol can be used to visualize the effect of this compound on the nuclear translocation of STAT1, a downstream signaling molecule in some CSF1R pathways.
Methodology:
-
Cell Culture: Seed cells (e.g., U2OS cells engineered to express CSF1R) on coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound or vehicle, followed by stimulation with a relevant cytokine that induces STAT1 translocation via CSF1R signaling.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.[14]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.[15]
-
Primary Antibody Staining: Incubate the cells with a primary antibody against STAT1 overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of STAT1 using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio to assess the degree of translocation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. HyperCKemia [practicalneurology.com]
- 8. nbt.nhs.uk [nbt.nhs.uk]
- 9. Liver Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 11. insphero.com [insphero.com]
- 12. themelanomanurse.org [themelanomanurse.org]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Revealing the cellular localization of STAT1 during the cell cycle by super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
Technical Support Center: ARRY-382 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ARRY-382 in in vitro experiments. Our goal is to help you navigate potential challenges and achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-07265804) is a potent and highly selective, orally available small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF1R) tyrosine kinase, with an IC50 of 9 nM.[1][2] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, survival, and function of mononuclear phagocytes, including tumor-associated macrophages (TAMs). By inhibiting CSF1R signaling, this compound aims to reduce the population of immunosuppressive TAMs within the tumor microenvironment and reprogram remaining macrophages to support anti-tumor immune responses, such as T-cell activation.[3]
Q2: How should I prepare and store this compound for in vitro use?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL (8.85 mM).[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. For optimal stability, prepare a high-concentration stock solution in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, perform serial dilutions in your culture medium to achieve the desired final concentration. The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experiments.
Q3: What are the expected outcomes of this compound treatment in cancer cell lines?
The primary effect of this compound is on CSF1R-expressing cells, predominantly macrophages. Therefore, in co-culture systems with cancer cells and macrophages, a reduction in macrophage viability and a shift in macrophage polarization from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype is expected. Direct effects on cancer cell viability may be limited unless the cancer cells themselves express functional CSF1R and are dependent on its signaling for survival and proliferation. A key downstream marker of this compound activity is the inhibition of ERK phosphorylation (pERK) in CSF1R-expressing cells.
Q4: Are there known off-target effects of this compound that I should be aware of?
While this compound is a highly selective inhibitor of CSF1R, it is important to consider that CSF1R inhibition is not strictly limited to microglia or TAMs. Studies on other CSF1R inhibitors have shown that they can also affect other immune cell populations, such as T-helper cells, and can impact hematopoiesis.[1] Researchers should be mindful of these potential broader effects on the immune cell compartment when interpreting results, especially in complex co-culture models.
Troubleshooting Inconsistent Results
Inconsistent results in in vitro experiments with this compound can arise from various factors. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in Cell Viability Assays
High variability between replicate wells or between experiments is a common challenge.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number for all wells. Perform a cell count before each experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitate after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a brief sonication step during solubilization. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Assay Interference | Some compounds can directly interfere with the reagents used in viability assays (e.g., MTT, resazurin). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. |
Problem 2: Weaker Than Expected Inhibition of Target
If you are not observing the expected level of inhibition (e.g., in pERK levels or macrophage viability), consider the following:
| Potential Cause | Troubleshooting Recommendation |
| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. |
| Suboptimal Assay Conditions | For kinase assays, ensure the ATP concentration is not too high, as this compound is an ATP-competitive inhibitor. For cell-based assays, ensure the incubation time is sufficient for the compound to exert its effect (e.g., 72 hours for some cell-based readouts).[1] |
| Cell Line Resistance | The target cell line may not express sufficient levels of CSF1R or may have downstream mutations that bypass the need for CSF1R signaling. Confirm CSF1R expression in your cell line using Western blot or qPCR. |
| Presence of High Concentrations of CSF-1/IL-34 in Serum | Fetal bovine serum (FBS) contains growth factors, including CSF-1, which can compete with this compound. Consider reducing the serum concentration or using serum-free media for a portion of the experiment, if compatible with your cell line. |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.
-
Cell Seeding:
-
Seed your cells of interest (e.g., macrophages or a co-culture) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and stabilize for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform at least 8 dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control media to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Resazurin Addition and Measurement:
-
Prepare a sterile solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with media and resazurin only).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for pERK Inhibition
This protocol outlines the steps to assess the inhibition of CSF1R signaling by measuring the levels of phosphorylated ERK (pERK).
-
Cell Treatment and Lysis:
-
Seed CSF1R-expressing cells (e.g., macrophages) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2 and/or a housekeeping protein like GAPDH or β-actin.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of pERK to total ERK for each treatment condition and normalize to the vehicle control.
-
Visualizing Experimental Concepts
To aid in understanding the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound.
References
ARRY-382 degradation and storage issues
Technical Support Center: ARRY-382
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase, with an IC50 of 9 nM.[1][2] It is selective for CSF1R over other kinases like PDGFR, c-Kit, and FLT3.[1] By inhibiting CSF1R, this compound can modulate the tumor microenvironment by affecting tumor-associated macrophages (TAMs), which play a role in suppressing the immune response to cancer.[3][4] In preclinical and clinical studies, it has been investigated for its potential in treating advanced solid tumors, often in combination with other therapies like immunotherapy.[3][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder form, it is recommended to store it at -20°C, where it can be stable for at least four years.[1] Stock solutions in solvents should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[2]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in DMSO (up to 5 mg/mL), acetonitrile, and ethanol.[1][2] It is insoluble in water.[2] When preparing DMSO stock solutions, it is advisable to use fresh, moisture-absorbing DMSO to prevent potential degradation and improve solubility.[2]
Q4: How should I prepare this compound for in vivo experiments?
A4: For in vivo oral administration, a common formulation involves creating a suspension in a vehicle like CMC-Na (carboxymethylcellulose sodium).[2] For injections, a multi-solvent system is often used, such as a combination of DMSO, PEG300, Tween80, and ddH2O.[2] It is critical to prepare these aqueous-based solutions immediately before use to ensure optimal results and avoid precipitation.[2][6]
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Stock Solution (in solvent) | -80°C | 1 year | [2] |
| Stock Solution (in solvent) | -20°C | 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 5 mg/mL (8.85 mM) | Use fresh, moisture-absorbing DMSO | [2] |
| Acetonitrile | Soluble | - | [1] |
| Ethanol | 5 mg/mL | - | [2] |
| Water | Insoluble | - | [2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Reduced or No Compound Activity in a Cell-Based Assay
-
Possible Cause 1: Compound Degradation. Improper storage of stock solutions, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can lead to degradation.
-
Solution: Always aliquot stock solutions into single-use volumes and store them at the recommended temperatures (-20°C for short-term, -80°C for long-term).[2] Prepare fresh dilutions for your experiments from a new aliquot.
-
-
Possible Cause 2: Incorrect Concentration. Errors in calculating dilutions or inaccurate initial weighing of the compound can result in a final concentration that is too low to elicit a biological response.
-
Solution: Double-check all calculations for preparing stock and working solutions. Ensure your balance is properly calibrated before weighing the compound.
-
-
Possible Cause 3: Compound Precipitation. this compound is insoluble in water.[2] Adding a concentrated DMSO stock directly to an aqueous assay buffer without proper mixing can cause the compound to precipitate, reducing its effective concentration.
-
Solution: When preparing working solutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and vortex thoroughly while adding the compound stock to the media.
-
Issue 2: Precipitate Forms When Preparing Working Solutions
-
Possible Cause 1: Low Solubility in Aqueous Media. this compound has poor aqueous solubility.[2] The concentration of your working solution may be too high for the chosen buffer system.
-
Solution: Try lowering the final concentration of this compound. If a higher concentration is necessary, consider using a formulation aid like Tween80 or preparing a fresh suspension immediately before use, as is done for in vivo studies.[2]
-
-
Possible Cause 2: pH of the Buffer. The solubility of small molecules can be pH-dependent.
-
Solution: Check the pH of your cell culture media or assay buffer. While you are often constrained by experimental conditions, be aware that significant deviations from neutral pH could affect solubility.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Inconsistent Solution Preparation. Variations in the preparation of stock and working solutions can lead to variability in results.
-
Possible Cause 2: Age of Stock Solution. Stock solutions stored for extended periods, even at the correct temperature, may slowly degrade.
-
Solution: If you are observing a gradual loss of activity over several months, consider preparing a fresh stock solution from the solid powder. The powder form is more stable over the long term.[1]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials: this compound powder (MW: 564.68 g/mol ), fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you will need 5.647 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of fresh, anhydrous DMSO. c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into single-use, sterile tubes. e. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Assessing this compound Activity in a Cell-Based Proliferation Assay
-
Cell Line Selection: Choose a cell line that is dependent on CSF1R signaling for proliferation or survival (e.g., primary human chronic lymphocytic leukemia (CLL) cells).[1]
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Preparation: a. Thaw a single-use aliquot of your 10 mM this compound stock solution. b. Prepare a serial dilution series of this compound in your cell culture medium. Start with a high concentration (e.g., 10 µM) and dilute down to low nanomolar concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle only" control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).[2]
-
Viability Assessment: Measure cell viability using a standard method such as an MTS, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: a. Normalize the viability data to the vehicle control (100% viability). b. Plot the normalized viability against the log of the this compound concentration. c. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
Visualizations
Caption: this compound inhibits the CSF1R signaling pathway.
Caption: Troubleshooting workflow for this compound activity issues.
Caption: Workflow for preparing this compound for cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: ARRY-382 and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ARRY-382, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally available, and highly selective small-molecule inhibitor of the CSF1R tyrosine kinase, with an IC50 of 9 nM.[1] CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[2] Upon binding of its ligands, CSF-1 (or M-CSF) and IL-34, CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and proliferation.[2] this compound inhibits this signaling, thereby affecting the viability of CSF1R-dependent cells.[3][4]
Q2: Are there any known interferences of this compound with common cell viability assays?
A2: While there is no specific literature detailing direct interference of this compound with common cell viability assays, it is a general concern for small molecule inhibitors, particularly kinase inhibitors.[5][6] Assays that rely on cellular metabolism, such as those using tetrazolium salts (MTT, MTS, XTT), can be affected by compounds that alter the metabolic state of the cell or directly interact with the assay reagents, potentially leading to an over- or underestimation of cell viability.[5][6]
Q3: Which cell viability assays are recommended for use with this compound?
A3: To mitigate potential interference, it is recommended to use a cell viability assay that is not directly dependent on mitochondrial reductase activity. ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are a robust alternative as they measure the ATP present, which is a key indicator of metabolically active cells.[7][8] Additionally, endpoint assays that directly count viable and non-viable cells, such as the trypan blue exclusion assay, can be used as an orthogonal method to validate findings from plate-based assays.[9]
Q4: How can I validate my cell viability results when using this compound?
A4: It is crucial to validate your findings using at least two different assay methods that rely on different principles. For example, you could complement a metabolic assay (like MTS) with an ATP-based assay (like CellTiter-Glo®) or a direct cell counting method (like trypan blue).[9] Any discrepancies between the results of different assays should be investigated further.
Troubleshooting Guides
Issue 1: Discrepancy between MTT/MTS Assay and Expected Phenotype
Possible Cause: Some kinase inhibitors have been shown to interfere with tetrazolium-based assays, leading to inaccurate readings.[5][6] This can be due to the inhibitor affecting cellular metabolism or directly reducing the tetrazolium salt.
Troubleshooting Steps:
-
Perform a Cell-Free Control: To test for direct chemical interference, incubate this compound at various concentrations with the assay reagent in cell-free media. A change in absorbance would indicate direct interaction.[10]
-
Use an Alternative Assay: Re-evaluate the effect of this compound on cell viability using an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a resazurin-based assay.[7][11]
-
Confirm with Direct Cell Counting: Use the trypan blue exclusion method to manually count viable and non-viable cells to confirm the results obtained from the plate-based assays.[9]
Issue 2: High Background Signal in Luminescence-Based Assays (e.g., CellTiter-Glo®)
Possible Cause: This could be due to incomplete cell lysis, presence of interfering substances in the media, or issues with the reagent itself.
Troubleshooting Steps:
-
Ensure Complete Lysis: After adding the luminescent reagent, ensure proper mixing and allow for the recommended incubation time to achieve complete cell lysis and signal stabilization.
-
Check for Media Interference: Some components in the culture media can interfere with the luciferase enzyme. Run a control with media and reagent only to assess the background signal.
-
Validate Reagent Performance: Use a positive control (e.g., a known number of viable cells) and a negative control (e.g., media only) to ensure the reagent is performing as expected.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | CSF1R | Kinase Assay | 9 nM | [1] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP as an indicator of metabolically active cells.[12]
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.[12]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Visualizations
Caption: Simplified CSF1R signaling pathway and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting potential cell viability assay interference.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Combination Toxicity: A Technical Support Guide for ARRY-382 and Pembrolizumab Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing toxicities observed with the combination of ARRY-382 (a CSF-1R inhibitor) and pembrolizumab (a PD-1 inhibitor). The following information, presented in a question-and-answer format, directly addresses potential challenges encountered during preclinical and clinical research, offering structured troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and pembrolizumab?
A1: The combination aims to enhance anti-tumor immunity through a dual mechanism. This compound targets the colony-stimulating factor-1 receptor (CSF-1R), which is crucial for the differentiation and survival of tumor-associated macrophages (TAMs).[1][2] By inhibiting CSF-1R, this compound is thought to reduce the population of immunosuppressive M2-like TAMs within the tumor microenvironment.[1][2] Pembrolizumab, a PD-1 inhibitor, blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby releasing the brakes on the anti-tumor T-cell response. The synergistic hypothesis is that by reducing TAM-mediated immunosuppression with this compound, the efficacy of PD-1 blockade by pembrolizumab is enhanced.[3]
Q2: What are the most frequently observed toxicities with this combination?
A2: Based on the Phase 1b/2 clinical trial (NCT02880371), the most common treatment-related adverse events are increases in liver transaminases (aminotransferase, AST, and ALT) and an increase in creatine phosphokinase (CPK).[1][4][5]
Q3: What were the dose-limiting toxicities (DLTs) identified in the clinical trial?
A3: Dose-limiting toxicities observed in the Phase 1b dose-escalation portion of the NCT02880371 study included increased creatine phosphokinase (CPK), increased liver enzymes (ALT/AST and bilirubin), and acute pancreatitis.[6]
Q4: What is the maximum tolerated dose (MTD) of this compound when combined with pembrolizumab?
A4: The MTD of this compound in combination with pembrolizumab was determined to be 300 mg once daily (QD).[1][4][5]
Troubleshooting Guide for Common Toxicities
This guide provides a systematic approach to identifying and managing the most common adverse events associated with the this compound and pembrolizumab combination.
Issue 1: Elevated Liver Transaminases (Hepatotoxicity)
Symptoms: Often asymptomatic, but may include fatigue, nausea, upper right quadrant abdominal pain, and jaundice in more severe cases.
Monitoring:
-
Monitor AST, ALT, and bilirubin at baseline and prior to each treatment cycle.
-
Increase monitoring frequency if abnormalities are detected.
Management Workflow:
Caption: Management of elevated liver transaminases.
Issue 2: Elevated Creatine Phosphokinase (CPK)
Symptoms: Can be asymptomatic. Symptomatic cases may present with myalgia (muscle pain), muscle weakness, and dark urine (in severe cases, indicating rhabdomyolysis).
Monitoring:
-
Monitor CPK levels at baseline and regularly during treatment.
-
Inquire about muscle-related symptoms at each visit.
Management Workflow:
Caption: Management of elevated creatine phosphokinase.
Data on Treatment-Related Adverse Events
The following tables summarize the incidence of common adverse events observed in the Phase 1b/2 clinical trial of this compound in combination with pembrolizumab.
Table 1: Most Frequent this compound-Related Adverse Events [1][5]
| Adverse Event | Incidence Rate |
| Increased Transaminases | 10.5% - 83.3% |
| Increased Creatine Phosphokinase | 18.2% - 50.0% |
Table 2: Dose-Limiting Toxicities (DLTs) in Phase 1b [6]
| Dose-Limiting Toxicity | Number of Patients |
| Increased Creatine Phosphokinase (CPK) | 1 |
| Increased Liver Enzymes (ALT/AST, Bilirubin) | 1 |
| Acute Pancreatitis | 1 |
Experimental Protocols
Key Cited Experiment: Phase 1b/2 Study of this compound and Pembrolizumab (NCT02880371)[1][7]
Objective: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound in combination with pembrolizumab in patients with selected advanced solid tumors (Phase 1b), and to evaluate the efficacy of the combination in specific tumor cohorts (Phase 2).[7]
Methodology:
-
Study Design: Open-label, multicenter, Phase 1b/2 dose-escalation and expansion study.[1]
-
Patient Population: Adults with selected advanced solid tumors.[7]
-
Phase 1b (Dose Escalation):
-
Patients received escalating doses of this compound (starting at 200 mg once daily) orally.
-
Pembrolizumab was administered at a dose of 2 mg/kg intravenously every 3 weeks.
-
The primary objective was to determine the MTD based on the incidence of dose-limiting toxicities.[1]
-
-
Phase 2 (Dose Expansion):
-
Patients received this compound at the MTD (300 mg once daily).
-
Pembrolizumab was administered at a fixed dose of 200 mg intravenously every 3 weeks.
-
Cohorts included patients with pancreatic ductal adenocarcinoma, PD-1/PD-L1 inhibitor-refractory solid tumors, and platinum-resistant ovarian cancer.[1]
-
-
Safety Monitoring: Included regular physical examinations, vital signs, electrocardiograms, and laboratory assessments (hematology, chemistry, urinalysis). Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway of this compound and Pembrolizumab Combination Therapy
Caption: Dual blockade of CSF-1R and PD-1 pathways.
Experimental Workflow for Toxicity Assessment in Preclinical Models
Caption: Preclinical workflow for combination toxicity.
References
- 1. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. A Phase 1b/2 Study of this compound in Combination with Pembrolizumab, a Programmed Cell Death Receptor 1 (PD-1) Antibody, for the Treatment of Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
Technical Support Center: ARRY-382 Efficacy and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the variability in efficacy of ARRY-382 across different tumor models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as PF-07265804, is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase. CSF-1R is crucial for the function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune escape in the tumor microenvironment. By inhibiting CSF-1R, this compound aims to reduce the number of tumor-infiltrating macrophages, reprogram macrophages to increase antigen presentation, and support T-cell activation, thereby enhancing anti-tumor immune responses. Preclinical studies have shown that inhibiting CSF-1R can reverse immunosuppression and improve the efficacy of anti-PD-1 agents.
Q2: Why am I observing variable efficacy of this compound in my tumor models?
Variability in the efficacy of this compound is expected across different tumor models and can be attributed to several factors:
-
Tumor Microenvironment (TME): The density and phenotype of TAMs and MDSCs within the TME can significantly influence the drug's effectiveness. Tumors with high infiltration of these immunosuppressive cells are more likely to respond to CSF-1R inhibition.
-
Immune Cell Composition: The presence and activation state of other immune cells, such as CD8+ T-cells, will impact the overall anti-tumor response initiated by this compound.
-
Intrinsic Tumor Factors: The specific genetic and molecular characteristics of the cancer cells can affect their interaction with the immune system and their susceptibility to immune-mediated clearance.
-
Combination Therapies: The efficacy of this compound is often evaluated in combination with other agents, such as immune checkpoint inhibitors (e.g., pembrolizumab). The choice of combination partner and the specific tumor model's sensitivity to that agent will influence the observed outcome.
Q3: In which tumor models has this compound shown preclinical or clinical activity?
This compound has been evaluated in various solid tumor models, both preclinically and in clinical trials. A Phase 1b/2 clinical trial (NCT02880371) investigated this compound in combination with pembrolizumab in patients with advanced solid tumors, including:
-
Pancreatic Ductal Adenocarcinoma (PDA)
-
PD-1/PD-L1 Inhibitor-Refractory Advanced Solid Tumors
-
Platinum-Resistant Ovarian Cancer (prOVCA)
-
Colorectal Cancer
-
Gastric Cancer
-
Melanoma
-
Triple-Negative Breast Cancer
Preclinical studies have also suggested potential activity in models of pancreatic cancer, where the combination with an anti-PD-1 antibody improved the response compared to anti-PD-1 alone.
Troubleshooting Guide
Issue: Suboptimal anti-tumor activity observed in my in vivo model.
Possible Causes & Troubleshooting Steps:
-
Insufficient TAM Infiltration:
-
Suggestion: Characterize the tumor microenvironment of your model using immunohistochemistry (IHC) or flow cytometry for macrophage markers (e.g., F4/80, CD68, CD163, CD206). Models with low TAM numbers may not be ideal for evaluating a CSF-1R inhibitor as a monotherapy.
-
-
Inadequate Immune Response:
-
Suggestion: this compound's primary mechanism involves modulating the immune system. Ensure you are using immunocompetent animal models (e.g., syngeneic mouse models) to observe its full effect. The use of immunodeficient mice (e.g., nude or SCID) will likely not demonstrate the intended efficacy.
-
-
Drug Formulation and Administration:
-
Suggestion: Ensure proper formulation of this compound for oral administration. A sample formulation for in vivo studies involves dissolving this compound in DMSO and then further diluting it in a vehicle like corn oil or a solution of PEG300, Tween80, and water. Always use a freshly prepared solution.
-
-
Dosing Regimen:
-
Suggestion: The dosing schedule can significantly impact efficacy. In clinical trials, this compound has been administered once daily. Preclinical studies often use a once or twice-daily oral gavage. Titrate the dose to find the optimal balance between efficacy and tolerability in your specific model.
-
Quantitative Data Summary
The following tables summarize the clinical efficacy of this compound in combination with pembrolizumab from the Phase 1b/2 trial (NCT02880371).
Table 1: Phase 1b Efficacy of this compound + Pembrolizumab in Advanced Solid Tumors
| Tumor Type | Number of Patients | Confirmed Partial Response (PR) | Duration of Response |
| Pancreatic Ductal Adenocarcinoma | - | 1 | 29.2 months |
| Ovarian Cancer | - | 1 | 3.1 months |
| Total | 19 | 2 (10.5%) |
Data sourced from a study on this compound in combination with Pembrolizumab.
Table 2: Phase 2 Efficacy of this compound (300 mg QD) + Pembrolizumab (200 mg Q3W)
| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Patients with Stable Disease |
| Pancreatic Ductal Adenocarcinoma (PDA) | 27 | 3.7% (1 PR) | 19% |
| PD-1/PD-L1 Inhibitor-Refractory | 19 | 0% | 42% |
| Platinum-Resistant Ovarian Cancer (prOVCA) | 11 | 0% | 36% |
Data sourced from clinical trial results of this compound with pembrolizumab.
Experimental Protocols
Protocol 1: In Vitro CSF-1R Inhibition Assay
This protocol is a general guideline for assessing the in vitro potency of this compound.
-
Cell Line: Use a cell line that expresses CSF-1R, such as mononuclear cells.
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The reported IC50 is approximately 9 nM. Treat the cells with various concentrations of the drug.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Protocol 2: In Vivo Syngeneic Mouse Model Efficacy Study
This protocol outlines a typical workflow for evaluating this compound in an immunocompetent mouse model.
-
Animal Model: Use a syngeneic mouse model with a tumor cell line known to have a significant myeloid infiltrate (e.g., MC38 colon adenocarcinoma).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, combination therapy).
-
Drug Administration: Administer this compound orally, once or twice daily, at a predetermined dose.
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a defined endpoint.
-
Tissue Collection: At the end of the study, collect tumors and spleens for pharmacodynamic analysis (e.g., flow cytometry, IHC).
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Standard workflow for an in vivo efficacy study of this compound.
Interpreting unexpected phenotypes after ARRY-382 treatment
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected phenotypes during in vitro or in vivo experiments with ARRY-382, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected level of cytotoxicity or growth inhibition in our cancer cell line panel after this compound treatment. What could be the reason?
A1: Several factors could contribute to a lack of expected efficacy. Firstly, ensure that your cell lines of interest express CSF1R. This compound's primary mechanism of action is through inhibition of this receptor, which is predominantly expressed on macrophages and other myeloid cells.[1][2] Many tumor cells themselves do not express high levels of CSF1R. The anti-tumor effects of this compound in vivo are often indirect, mediated by the modulation of the tumor microenvironment (TME), specifically by targeting tumor-associated macrophages (TAMs).[1][3] In monoculture, the direct effect on cancer cells might be minimal. Secondly, inherent or acquired resistance can be a significant factor. This can be mediated by the activation of compensatory signaling pathways, such as the PI3K/AKT pathway, which can promote cell survival even when CSF1R is inhibited.[4][5][6]
Q2: After an initial response to this compound in our co-culture model (cancer cells + macrophages), we observe that the cancer cells resume proliferation. What is a possible explanation for this acquired resistance?
A2: This is a classic example of acquired resistance, a phenomenon observed with many targeted therapies. In the context of CSF1R inhibition, a key mechanism of acquired resistance is the activation of alternative survival pathways.[4] For instance, macrophages within the TME can be stimulated to secrete other growth factors, such as Insulin-like Growth Factor 1 (IGF-1).[5][6] This growth factor can then act on IGF-1 receptors (IGF-1R) on the tumor cells, leading to the activation of the pro-survival PI3K/AKT signaling cascade, thereby bypassing the CSF1R blockade.[4][5]
Q3: We have noticed a paradoxical increase in the expression of some pro-inflammatory cytokines in our in vitro macrophage cultures after this compound treatment. Is this an expected off-target effect?
A3: While this compound is a highly selective inhibitor of CSF1R, the complex biology of macrophages can lead to seemingly paradoxical effects. CSF1R signaling is crucial for the survival and differentiation of immunosuppressive M2-like macrophages.[7] Inhibition of this pathway can lead to a reprogramming of the macrophage phenotype towards a more pro-inflammatory, anti-tumor M1-like state.[4] This shift can be accompanied by the secretion of different cytokine profiles, including an increase in certain pro-inflammatory mediators. Therefore, this observation may not be an off-target effect but rather a consequence of the intended on-target modulation of macrophage polarization.
Q4: How can we confirm that this compound is engaging its target (CSF1R) in our experimental system?
A4: Target engagement can be confirmed by assessing the phosphorylation status of CSF1R and its downstream signaling components. A western blot analysis showing a decrease in phosphorylated CSF1R (p-CSF1R) in response to this compound treatment would be a direct indicator of target engagement. Additionally, you can assess the phosphorylation of downstream kinases such as AKT and ERK1/2, as CSF1R signaling activates these pathways.[8] A reduction in the levels of p-AKT and p-ERK1/2 following treatment would further support on-target activity.
Troubleshooting Guides
Issue 1: Suboptimal or No Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Low or no CSF1R expression in the cellular model. | 1. Confirm CSF1R expression at the protein level via Western Blot or Flow Cytometry. 2. If using a cancer cell line monoculture, consider establishing a co-culture system with macrophages (e.g., primary bone marrow-derived macrophages or a macrophage cell line) to better recapitulate the TME. |
| Activation of compensatory signaling pathways. | 1. Assess the activation status of key survival pathways, particularly the PI3K/AKT and MAPK/ERK pathways, using Western Blot for phosphorylated forms of key proteins (p-AKT, p-ERK). An increase in the phosphorylation of these proteins despite this compound treatment suggests the activation of bypass mechanisms.[4][5] 2. Consider combination therapy experiments with inhibitors of the suspected compensatory pathway (e.g., a PI3K inhibitor) to see if this restores sensitivity to this compound.[5] |
| Suboptimal drug concentration or stability. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell system. 2. Ensure proper storage and handling of the compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: Development of Acquired Resistance to this compound
| Possible Cause | Troubleshooting Steps |
| Upregulation of alternative receptor tyrosine kinases (RTKs). | 1. Perform a phospho-RTK array to identify which alternative RTKs may be activated in the resistant cells. 2. Validate the findings from the array using Western Blot for the specific phosphorylated RTKs. |
| Increased secretion of alternative growth factors by stromal cells (e.g., macrophages). | 1. Collect conditioned media from the resistant co-cultures and perform an ELISA or a cytokine array to identify upregulated growth factors (e.g., IGF-1).[5][6] 2. Test the effect of neutralizing antibodies against the identified growth factors to see if this re-sensitizes the cells to this compound. |
| Emergence of a resistant sub-clone. | 1. If possible, isolate the resistant cell population and perform molecular profiling (e.g., RNA-seq) to identify genetic or transcriptomic changes associated with resistance. |
Experimental Protocols
Protocol 1: Western Blot Analysis of CSF1R and Downstream Signaling Pathways
Objective: To assess the on-target activity of this compound and investigate the activation of compensatory signaling pathways.
Methodology:
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CSF1R, total CSF1R, p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination agents) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.
-
Incubate for the time recommended by the manufacturer.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.
Visualizations
Caption: Intended signaling pathway of this compound targeting the CSF1R.
Caption: Compensatory IGF-1R/PI3K signaling leading to this compound resistance.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CSF-1R Inhibition: Pexidartinib vs. BLZ945
An important clarification on ARRY-382: Initial research indicates that this compound is a former designation for pexidartinib (PLX3397).[1][2] Therefore, a direct comparison would be redundant. This guide will instead provide a detailed comparison between pexidartinib and another potent and selective CSF-1R inhibitor, BLZ945, to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to CSF-1R and its Inhibitors
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors.[3][4] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling therapeutic target.[5][6]
Pexidartinib (formerly this compound, PLX3397) is an orally bioavailable, selective small-molecule inhibitor of CSF-1R.[7][8] It is the first and only approved systemic therapy for tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder driven by CSF-1 overexpression.[9][10]
BLZ945 (Sotuletinib) is a potent, selective, and brain-penetrant small-molecule inhibitor of CSF-1R.[11][12] It is currently in preclinical and clinical development for various cancers, including glioblastoma.[13][14]
Mechanism of Action
Both pexidartinib and BLZ945 are ATP-competitive inhibitors that bind to the kinase domain of CSF-1R, preventing its autophosphorylation and subsequent downstream signaling.
Pexidartinib stabilizes CSF-1R in an auto-inhibited conformation by interacting with the juxtamembrane region, which in turn inactivates the kinase domain and blocks the binding of both CSF-1 and ATP.[7][15] This inhibition of the CSF-1/CSF-1R pathway curtails the proliferation of tumor cells and tumor-associated macrophages (TAMs).[16]
BLZ945 also selectively binds to CSF-1R, blocking its activity and inhibiting CSF-1R-mediated signal transduction pathways.[17] This leads to a reduction in the activity and proliferation of TAMs, thereby reprogramming the immunosuppressive tumor microenvironment to be more conducive to anti-tumor immune responses.[17]
Quantitative Comparison of Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of pexidartinib and BLZ945 against CSF-1R and other kinases.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Pexidartinib | CSF-1R | 17 | [7][18] |
| c-KIT | 12 | [7][18] | |
| FLT3-ITD | 9 | [7][18] | |
| BLZ945 | CSF-1R | 1 | [11][12][19] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Selectivity Profile | Reference(s) |
| Pexidartinib | In a screen of 226 kinases, only five others were significantly inhibited at concentrations 8-fold higher than the IC50 for CSF-1R or KIT. | [20] |
| BLZ945 | Over 1,000-fold more selective for CSF-1R than its closest receptor tyrosine kinase homologs, c-KIT and PDGFRβ. | [19][21] |
Preclinical and Clinical Efficacy
-
Preclinical: Pexidartinib has demonstrated anti-tumor activity in various preclinical models, including those for tenosynovial giant cell tumor and malignant peripheral nerve sheath tumors.[22] It has been shown to reduce tumor growth by decreasing immune suppression and angiogenesis, leading to a reduction in TAMs and an increase in intratumoral CD4+ and CD8+ T lymphocytes.[2]
-
Clinical: In a Phase 3 trial (ENLIVEN) for TGCT, pexidartinib showed a statistically significant improvement in overall response rate (39%) compared to placebo (0%).[7][22] The complete response rate was 15%, and the partial response rate was 23%.[10]
-
Preclinical: BLZ945 has shown significant preclinical efficacy in models of glioblastoma, where it alters macrophage polarization and blocks glioma progression.[11][13] In a glioma mouse model, BLZ945 treatment led to a significant improvement in long-term survival, with 64.3% of mice surviving to the 26-week endpoint compared to a median survival of 5.7 weeks in the vehicle-treated group.[13] It has also demonstrated efficacy in preclinical models of breast cancer brain metastases.[23]
-
Clinical: A Phase 1/2 clinical trial investigating BLZ945 in combination with the PD-1 inhibitor spartalizumab has been conducted in patients with advanced solid tumors, including glioblastoma.[14] The study showed that BLZ945 effectively modulated the peripheral and tumor immune microenvironment.[14]
Experimental Protocols
Here are detailed methodologies for key experiments cited in the comparison.
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology:
-
Recombinant human CSF-1R kinase domain is incubated with the test compound (pexidartinib or BLZ945) at varying concentrations in a reaction buffer containing ATP and a substrate peptide.
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or mass spectrometry.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
Objective: To determine the effective concentration of the inhibitor that gives half-maximal response in a cell-based assay.
-
Methodology:
-
A CSF-1 dependent cell line (e.g., bone marrow-derived macrophages or M-NFS-60 cells) is seeded in 96-well plates.[19][24]
-
The cells are treated with serial dilutions of the test compound (pexidartinib or BLZ945) in the presence of a stimulating concentration of CSF-1.
-
The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Cell viability or proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The EC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
-
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human tumor cells (e.g., glioblastoma or TGCT cells).[13][22]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups.
-
The treatment group receives the inhibitor (e.g., pexidartinib or BLZ945) orally at a specified dose and schedule.[13][18] The control group receives the vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
-
Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.
-
Visualizations
Caption: Simplified diagram of the CSF-1R signaling pathway.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
Both pexidartinib and BLZ945 are potent inhibitors of CSF-1R with distinct profiles. Pexidartinib, while also targeting c-KIT and FLT3-ITD, has established clinical efficacy in TGCT. BLZ945 demonstrates higher selectivity for CSF-1R and promising preclinical activity, particularly in brain cancers, owing to its ability to cross the blood-brain barrier. The choice between these or other CSF-1R inhibitors for research and development will depend on the specific therapeutic context, the desired selectivity profile, and the target disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pexidartinib - Wikipedia [en.wikipedia.org]
- 11. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Facebook [cancer.gov]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
A Comparative Analysis of ARRY-382 and BLZ945 in Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational colony-stimulating factor 1 receptor (CSF-1R) inhibitors, ARRY-382 and BLZ945, in the context of glioblastoma (GBM) preclinical research. While both compounds target the same pathway, the extent of available preclinical data in glioblastoma models differs significantly, with a wealth of information for BLZ945 and a notable scarcity for this compound.
Introduction to CSF-1R Inhibition in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by a dismal prognosis.[1] The tumor microenvironment, rich in tumor-associated macrophages (TAMs), plays a crucial role in GBM progression, immunosuppression, and therapeutic resistance. TAMs, which can constitute up to 30-50% of the tumor mass, are largely dependent on the CSF-1/CSF-1R signaling pathway for their recruitment, differentiation, and survival. By inhibiting CSF-1R, therapies aim to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state.
This compound (also known as PF-07265804) and BLZ945 are potent and selective small molecule inhibitors of CSF-1R.[2][3] While both have been investigated in various cancers, their preclinical evaluation in glioblastoma models presents a study in contrasts.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Both this compound and BLZ945 function by inhibiting the tyrosine kinase activity of the CSF-1 receptor. This blockade disrupts the downstream signaling cascade that is essential for the function of TAMs. The intended therapeutic effect in glioblastoma is not a direct cytotoxic impact on the tumor cells themselves, as glioma cells often do not express CSF-1R.[4] Instead, the primary mechanism involves the modulation of the tumor microenvironment.
Key effects of CSF-1R inhibition include:
-
Repolarization of TAMs: Shifting TAMs from a pro-tumoral "M2-like" phenotype to an anti-tumoral "M1-like" phenotype.
-
Enhanced anti-tumor immunity: Increased infiltration and activity of cytotoxic T-cells within the tumor.[5]
-
Inhibition of tumor cell invasion and proliferation: By altering the supportive functions of TAMs.
Preclinical Data in Glioblastoma Models
A significant disparity exists in the volume of published preclinical data for this compound and BLZ945 in the context of glioblastoma.
This compound
Preclinical studies specifically evaluating this compound in glioblastoma models are not extensively available in the public domain. Most of the information regarding this compound and glioblastoma comes from its inclusion in broader clinical trials for advanced solid tumors.
-
General Preclinical Activity: Preclinical models in other cancers have shown that this compound effectively inhibits CSF-1R, leading to a reduction in TAMs in the tumor microenvironment and a reprogramming of macrophages to support T-cell activation.[5][6]
-
Glioblastoma-Specific Data: Direct evidence from preclinical glioblastoma models, such as in vitro cytotoxicity against glioma cell lines or in vivo efficacy in orthotopic models, is currently lacking in peer-reviewed literature. A phase 1b/2 study of this compound in combination with pembrolizumab included patients with various advanced solid tumors, and while some patients with glioblastoma were enrolled, the preclinical rationale was based on data from other cancer models, such as pancreatic cancer.[6]
BLZ945
In contrast, BLZ945 has been extensively studied in various preclinical glioblastoma models, providing a substantial body of evidence for its activity.
-
In Vitro Effects: Studies have consistently shown that BLZ945 has no direct cytotoxic effect on glioblastoma cell lines, such as U251 and patient-derived tumor sphere cells, at concentrations that are effective against macrophages.[7] This supports the mechanism of action being centered on the tumor microenvironment rather than the cancer cells themselves.
-
In Vivo Efficacy: In orthotopic, immunocompetent mouse models of glioblastoma, BLZ945 has demonstrated significant therapeutic efficacy.
-
Monotherapy: Daily systemic administration of BLZ945 at 200 mg/kg has been shown to dramatically improve survival in a platelet-derived growth factor (PDGF)-driven glioma mouse model, with approximately 70% of treated mice surviving to 26 weeks compared to a median survival of about 6 weeks in the control group.[5] Treatment with BLZ945 led to a significant reduction in tumor growth and invasion.[2]
-
Combination Therapy: The efficacy of BLZ945 is enhanced when combined with radiotherapy. In an orthotopic murine GBM model, BLZ945 alone did not significantly improve median overall survival compared to the control (29 days vs. 27 days). However, when combined with radiation, it led to a significant survival advantage, with over 70% of mice achieving long-term survival.[8] This synergistic effect is attributed to BLZ945's ability to mitigate the radiation-induced increase in M2-polarized TAMs.[8]
-
-
Mechanism of Resistance: Studies have also investigated mechanisms of acquired resistance to BLZ945. In some preclinical models, tumors that initially respond to BLZ945 can develop resistance and resume growth. This has been linked to the activation of alternative signaling pathways, such as the PI3K pathway, driven by factors like IGF-1 secreted by macrophages in the tumor microenvironment.[4]
Data Presentation
Due to the lack of specific preclinical data for this compound in glioblastoma models, a direct quantitative comparison with BLZ945 is not possible at this time. The following tables summarize the available data for BLZ945.
Table 1: In Vitro Activity of BLZ945 on Glioblastoma Cell Lines
| Cell Line | Assay | Concentration | Effect on Viability | Citation |
| TS573 (human glioma) | MTT | Up to 6,700 nM | No effect | [7] |
| U251 (human glioma) | MTT | Up to 6,700 nM | No effect | [7] |
Table 2: In Vivo Efficacy of BLZ945 in Orthotopic Glioblastoma Models
| Model | Treatment | Dosing | Key Findings | Citation |
| PDGF-driven glioma (mouse) | BLZ945 | 200 mg/kg, daily | Significantly improved long-term survival (64.3% at 26 weeks vs. 0% in control). Reduced tumor malignancy. | [2] |
| TRP GBM (mouse) | BLZ945 | 200 mg/kg, daily | No significant improvement in median overall survival as monotherapy (29 days vs. 27 days). | [8] |
| TRP GBM (mouse) | BLZ945 + Radiotherapy | 200 mg/kg, daily + 6 Gy x 3 fractions | Significantly prolonged survival (median not reached vs. 45 days for RT alone). Reduced RT-induced M2 macrophage infiltration. | [8] |
| Human glioma xenografts (TS573, U251) | BLZ945 | Not specified | Significantly reduced tumor growth and invasion. | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of CSF-1R inhibitors in glioblastoma models.
Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of a glioblastoma tumor in the brain of a mouse, mimicking the human disease.
-
Cell Preparation: Glioblastoma cells (e.g., murine GL261 or human U87MG) are cultured and harvested during the exponential growth phase. Cells are washed and resuspended in a sterile solution, such as PBS or methylcellulose, at a specific concentration (e.g., 1 x 10^5 cells in 5 µL).[9]
-
Animal Preparation: Immunocompetent mice (for syngeneic models like GL261) or immunodeficient mice (for human xenografts like U87MG) are anesthetized.[9]
-
Stereotactic Injection: The anesthetized mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at precise coordinates corresponding to the desired brain region (e.g., the striatum). A Hamilton syringe is used to slowly inject the cell suspension into the brain parenchyma. The needle is left in place for a few minutes to prevent reflux before being slowly withdrawn.[9]
-
Post-operative Care: The incision is closed, and the animal is monitored until it recovers from anesthesia. Analgesics are administered as needed.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, treatment with the investigational drug (e.g., this compound or BLZ945) or vehicle control is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are followed as per the study design.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Glioblastoma cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or BLZ945) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Glioblastoma cells are treated with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.[10][11]
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) or DAPI are added to the cell suspension.[10]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis (TUNEL) Assay for Tissue Sections
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
-
Tissue Preparation: Paraffin-embedded tissue sections from the orthotopic glioblastoma model are deparaffinized and rehydrated.[12]
-
Permeabilization: The tissue sections are treated with Proteinase K to permeabilize the cells.[12]
-
TUNEL Reaction: The sections are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., dUTP conjugated to a fluorophore or biotin). TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a fluorescently labeled nucleotide is used, the signal can be directly visualized under a fluorescence microscope. If a biotin-labeled nucleotide is used, a secondary detection step with streptavidin-HRP and a chromogenic substrate is required for visualization by light microscopy.
-
Counterstaining and Imaging: The sections are counterstained (e.g., with DAPI or Hematoxylin) to visualize all cell nuclei and then imaged. TUNEL-positive nuclei indicate apoptotic cells.
Conclusion
Both this compound and BLZ945 are promising CSF-1R inhibitors with the potential to modulate the tumor microenvironment in glioblastoma. However, the publicly available preclinical data is heavily skewed towards BLZ945, for which there is a robust body of evidence demonstrating its efficacy in glioblastoma models, particularly in combination with radiotherapy.
For this compound, there is a clear need for dedicated preclinical studies in glioblastoma to establish its in vitro and in vivo activity profile. Such studies would be essential to enable a direct and meaningful comparison with other CSF-1R inhibitors like BLZ945 and to provide a stronger rationale for its clinical development in this challenging disease.
Researchers and drug developers should consider the extensive preclinical validation of BLZ945 in glioblastoma when designing future studies and clinical trials targeting the CSF-1R pathway. Further investigation into the mechanisms of resistance to CSF-1R inhibitors and the development of rational combination strategies will be critical for advancing this therapeutic approach for patients with glioblastoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Glioma Stem Cells through Combined BMI1 and EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of A3AR Antagonism on the Differential Expression of Chemoresistance-Related Genes in Glioblastoma Stem-like Cells [mdpi.com]
- 4. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Available Technologies - NCI [techtransfer.cancer.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. [PDF] Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma | Semantic Scholar [semanticscholar.org]
- 9. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
Unlocking Synergies: A Comparative Guide to ARRY-382 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, ARRY-382, in combination with chemotherapy. While clinical data for this compound is primarily with immunotherapy, this guide leverages preclinical data for other CSF1R inhibitors to objectively assess the potential synergy with traditional cytotoxic agents and compares these combinations with existing standard-of-care treatments.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound is a potent and selective oral inhibitor of the CSF1R tyrosine kinase.[1] The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF1R is crucial for the proliferation, differentiation, and survival of mononuclear phagocytes, including tumor-associated macrophages (TAMs).[2][3] In the tumor microenvironment (TME), TAMs often exhibit an M2-like phenotype, which is associated with immunosuppression, tumor progression, and resistance to therapy.[4][5]
By inhibiting CSF1R, this compound aims to modulate the TME by:
-
Depleting TAMs: Reducing the number of immunosuppressive macrophages.
-
Repolarizing Macrophages: Shifting the remaining TAMs from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.[4]
-
Enhancing Anti-Tumor Immunity: Increased antigen presentation and T-cell activation.
This mechanism provides a strong rationale for combining CSF1R inhibitors with chemotherapy, as chemotherapy-induced cell death can lead to an influx of TAMs that promote tumor recurrence.[6][7] Inhibiting this process could potentiate the effects of cytotoxic agents.
Signaling Pathway of CSF1R
The activation of CSF1R by its ligands triggers a cascade of downstream signaling pathways that are critical for the survival and proliferation of macrophages. Key pathways include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK/ERK) pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[8][9]
Preclinical Efficacy of CSF1R Inhibitors with Chemotherapy
While clinical data for this compound in combination with chemotherapy is not available, preclinical studies with other CSF1R inhibitors have demonstrated promising synergistic anti-tumor effects.
CSF1R Inhibition and Paclitaxel
Preclinical models have shown that combining a CSF1R inhibitor with paclitaxel leads to enhanced anti-tumor activity. This is attributed to a reduction in TAM infiltration and an increase in cytotoxic CD8+ T cells within the tumor.[6][10][11]
Table 1: Preclinical Efficacy of CSF1R Inhibitors with Paclitaxel
| Model | CSF1R Inhibitor | Chemotherapy | Key Findings | Reference |
| MMTV-PyMT Breast Cancer | Pexidartinib (PLX3397) | Paclitaxel | Reduced tumor growth and pulmonary metastases compared to paclitaxel alone.[6] | [6] |
| Ovarian Cancer (ID8) | Pexidartinib (PLX3397) | Paclitaxel | Significantly inhibited tumor growth in vitro and in vivo.[12] | [12] |
| Triple-Negative Breast Cancer | Pexidartinib (PLX3397) | Paclitaxel | Enhanced T cell immune response, suppressing primary tumor growth and metastasis.[11] | [11] |
CSF1R Inhibition and Gemcitabine
The combination of CSF1R inhibitors with gemcitabine has also been explored in preclinical models of pancreatic cancer, a disease known for its dense, macrophage-rich stroma.
Table 2: Preclinical Efficacy of CSF1R Inhibitors with Gemcitabine
| Model | CSF1R Inhibitor | Chemotherapy | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (murine model) | Anti-CSF-1R antibody | Gemcitabine | Improved survival and increased infiltration of effector CD8+ T-cells.[1] | [1] |
Clinical Trial Data: this compound with Immunotherapy (A Proxy for Combination Potential)
The most robust clinical data for this compound comes from a Phase 1b/2 study (NCT02880371) where it was combined with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[13][14][15] While not a direct comparison with chemotherapy, the study provides insights into the safety and activity of this compound in a combination setting.
Table 3: Efficacy of this compound in Combination with Pembrolizumab (NCT02880371)
| Patient Cohort | Number of Patients | Objective Response Rate (ORR) |
| Phase 1b (Mixed Advanced Solid Tumors) | 19 | 10.5% |
| Phase 2 | ||
| Pancreatic Ductal Adenocarcinoma | 27 | 3.7% |
| PD-1/PD-L1 Inhibitor-Refractory Solid Tumors | 19 | 0% |
| Platinum-Resistant Ovarian Cancer | 11 | 0% |
The combination was found to be well-tolerated, but with limited clinical benefit observed in the Phase 2 cohorts.[13][15]
Comparison with Standard of Care
To contextualize the potential of an this compound and chemotherapy combination, it is essential to consider the current standard-of-care (SoC) treatments for the patient populations studied in the NCT02880371 trial.
Table 4: Standard of Care for Selected Advanced Cancers
| Cancer Type | Standard of Care Regimens | Typical Objective Response Rates (ORR) |
| Advanced Pancreatic Cancer | FOLFIRINOX, Gemcitabine + nab-paclitaxel[6][11][16] | ~30% (FOLFIRINOX), ~23% (Gemcitabine + nab-paclitaxel) |
| PD-1/PD-L1 Inhibitor-Refractory Solid Tumors | Varies by tumor type; may include chemotherapy, targeted therapy, or combination immunotherapy (e.g., ipilimumab + nivolumab).[17][18] | Highly variable, generally low. |
| Platinum-Resistant Ovarian Cancer | Single-agent non-platinum chemotherapy (e.g., paclitaxel, pegylated liposomal doxorubicin, topotecan).[2][9][12] | 10-15% |
Experimental Protocols
Preclinical Study Workflow for CSF1R Inhibitor and Chemotherapy Combination
The following workflow is a generalized representation of the methodologies used in the cited preclinical studies.
Conclusion and Future Directions
While direct clinical evidence for the combination of this compound and chemotherapy is currently lacking, preclinical data from other CSF1R inhibitors strongly suggest a synergistic potential. By targeting the tumor microenvironment, CSF1R inhibition may overcome chemotherapy resistance and enhance anti-tumor immunity.
The limited efficacy of this compound with pembrolizumab in certain advanced cancers highlights the complexity of immuno-oncology and the need for rational combination strategies. Further preclinical studies are warranted to identify the most effective chemotherapy partners for this compound and to define the optimal dosing and scheduling. Ultimately, well-designed clinical trials will be necessary to validate the therapeutic potential of combining this compound with chemotherapy in patients with advanced solid tumors. The information presented in this guide provides a foundational framework for researchers and drug development professionals to explore this promising therapeutic avenue.
References
- 1. Adding combination immunotherapy consisting of cancer vaccine, anti-PD-1 and anti-CSF1R antibodies to gemcitabine improves anti-tumor efficacy in murine model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithra reports promising antitumor activity with CSF-1R inhibitors in preclinical cancer models | BioWorld [bioworld.com]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. traf2.com [traf2.com]
- 8. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. High-Dose Paclitaxel and its Combination with CSF1R Inhibitor in Polymeric Micelles for Chemoimmunotherapy of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colony-stimulating factor-1 receptor inhibition combined with paclitaxel exerts effective antitumor effects in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Dose Paclitaxel and its Combination with CSF1R Inhibitor in Polymeric Micelles for Chemoimmunotherapy of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. CSF-1/CSF-1R targeting agents in clinical development for cancer therapy. | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of ARRY-382 and other CSF-1R inhibitors
A detailed head-to-head comparison of ARRY-382 (Emactuzumab) and other prominent CSF-1R inhibitors, tailored for researchers, scientists, and drug development professionals.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a critical cell-surface receptor tyrosine kinase. Its primary ligand, CSF-1, governs the proliferation, differentiation, and survival of macrophages. In the context of oncology, tumor-associated macrophages (TAMs) often create an immunosuppressive microenvironment that promotes tumor growth, metastasis, and resistance to therapy. Inhibiting the CSF-1R signaling pathway is a key therapeutic strategy to deplete these TAMs and reprogram the tumor microenvironment to favor anti-tumor immunity.
This compound, also known as Emactuzumab, is a monoclonal antibody that targets CSF-1R. This guide provides a head-to-head comparison of Emactuzumab with other CSF-1R inhibitors, focusing on their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Quantitative Comparison of CSF-1R Inhibitors
The following table summarizes key quantitative data for Emactuzumab and other notable CSF-1R inhibitors. Direct head-to-head studies are limited, and data are often generated in different experimental systems.
| Inhibitor | Type | Target(s) | IC50 (CSF-1R) | Key Findings |
| Emactuzumab (this compound) | Monoclonal Antibody | CSF-1R | ~1 nM (binding affinity) | Demonstrates significant depletion of M2-like TAMs; has shown clinical activity in combination with immunotherapy. |
| Pexidartinib (PLX3397) | Small Molecule | CSF-1R, KIT, FLT3 | 20 nM | Orally available; approved for tenosynovial giant cell tumor; penetrates the blood-brain barrier. |
| Cabiralizumab (BMS-986227) | Monoclonal Antibody | CSF-1R | Not specified | Shows a reduction in peripheral CD16+ monocytes; investigated in combination with nivolumab in pancreatic cancer. |
| PLX73086 | Small Molecule | CSF-1R, KIT | 16 nM | A next-generation inhibitor with improved selectivity and pharmacokinetic properties compared to Pexidartinib. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the CSF-1R signaling pathway and the mechanism of inhibition by antibodies and small molecules.
Caption: CSF-1R signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a small molecule inhibitor to block the enzymatic activity of the CSF-1R kinase domain.
Methodology:
-
Reagents: Recombinant human CSF-1R kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and test compounds.
-
Procedure:
-
The CSF-1R enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of CSF-1R inhibitors on the proliferation of CSF-1-dependent cells, such as bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture: BMDMs are cultured in the presence of CSF-1 to induce proliferation.
-
Treatment: Cells are treated with a range of concentrations of the CSF-1R inhibitor.
-
Proliferation Measurement: After 48-72 hours, cell proliferation is assessed using a colorimetric assay (e.g., MTS or WST-1) or by quantifying DNA synthesis (e.g., BrdU incorporation).
-
Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell proliferation, is determined.
In Vivo Tumor Model Efficacy Study
These studies evaluate the anti-tumor efficacy of CSF-1R inhibitors in animal models.
Methodology:
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into immunocompromised or syngeneic mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The CSF-1R inhibitor is administered according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume is measured regularly. At the end of the study, tumors and other tissues may be collected for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Tissues are analyzed by immunohistochemistry or flow cytometry to quantify the depletion of TAMs.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a novel CSF-1R inhibitor.
Caption: Preclinical evaluation workflow for CSF-1R inhibitors.
Conclusion
The development of CSF-1R inhibitors like Emactuzumab, Pexidartinib, and Cabiralizumab represents a promising strategy in immuno-oncology. While both monoclonal antibodies and small molecule inhibitors have demonstrated the ability to modulate the tumor microenvironment by depleting TAMs, they possess distinct pharmacological properties. The choice of inhibitor for a specific therapeutic application will depend on factors such as the desired level and duration of target engagement, the need for blood-brain barrier penetration, and the overall safety profile. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy of these agents.
Validating ARRY-382 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARRY-382, a selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), with other notable CSF-1R inhibitors in the context of in vivo target engagement. The objective is to present the available experimental data to aid in the evaluation of this compound's performance and its potential applications in cancer immunotherapy research.
Introduction to this compound and CSF-1R Inhibition
This compound is a potent and highly specific small-molecule inhibitor of the CSF-1 receptor, a key regulator of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1] These cell types are critical drivers of immune escape within the tumor microenvironment. By inhibiting CSF-1R, this compound aims to modulate the tumor microenvironment to be more favorable for anti-tumor immune responses. Preclinical models have shown that inhibition of CSF-1R with this compound decreased the number of tumor-infiltrating macrophages and reprogrammed them to increase antigen presentation and support T-cell activation.[1]
Comparative Analysis of In Vivo Target Engagement
While direct head-to-head preclinical studies of this compound against other CSF-1R inhibitors are not extensively published, we can compare their reported in vivo effects from various studies. This section summarizes the key findings for this compound, Pexidartinib (PLX3397), and BLZ945.
Data Presentation
| Compound | Target | Preclinical Model(s) | Key In Vivo Effects | Reference(s) |
| This compound | CSF-1R | Pancreatic Cancer | In combination with anti-PD-1 therapy, improved anti-tumor response. | [1] |
| Solid Tumors | Decreased tumor-infiltrating macrophages; Reprogrammed macrophages to increase antigen presentation and support T-cell activation. | [1] | ||
| Pexidartinib (PLX3397) | CSF-1R, c-Kit, FLT3 | Glioblastoma | In combination with radiotherapy, reduced infiltration of myeloid suppressor cells. | |
| Sarcoma | Suppressed primary tumor growth and lung metastasis; Depleted TAMs and regulatory T cells; Enhanced infiltration of CD8+ T cells. | |||
| BRAF-mutant Melanoma | In combination with a BRAF inhibitor, inhibited the accumulation of immune-suppressive macrophages. | [2] | ||
| BLZ945 | CSF-1R | Glioblastoma | Blocked glioma progression and improved survival; Did not deplete TAMs but rather repolarized them to an anti-tumor phenotype. | [3] |
| Breast Cancer Brain Metastases | Reduced cancer cell proliferation and astrocyte activation in the tumor microenvironment. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on standard techniques used in the field and should be adapted to specific experimental needs.
In Vivo Efficacy Studies in Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of CSF-1R inhibitors alone or in combination with other therapies.
Protocol:
-
Cell Culture and Tumor Implantation:
-
Culture a relevant murine cancer cell line (e.g., MC38 colon adenocarcinoma, Pan02 pancreatic cancer) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously or orthotopically implant a defined number of tumor cells (e.g., 1x10^6 cells) into immunocompetent mice (e.g., C57BL/6).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Drug Administration:
-
Prepare the CSF-1R inhibitor (this compound, Pexidartinib, or BLZ945) in a suitable vehicle.
-
Administer the drug to the mice via the appropriate route (e.g., oral gavage) at the desired dose and schedule (e.g., daily).
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).
-
Euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment.
Protocol:
-
Tumor Dissociation:
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Cell Staining:
-
Filter the cell suspension to remove debris.
-
Count the cells and stain with a viability dye to exclude dead cells.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD4, CD8 for T cells).
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations.
-
Immunohistochemistry (IHC) for In Situ Analysis
Objective: To visualize and quantify the localization of immune cells and protein expression within the tumor tissue.
Protocol:
-
Tissue Preparation:
-
Fix excised tumors in formalin and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount them on slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer and heat.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with a primary antibody against the target of interest (e.g., F4/80 for macrophages, CD8 for cytotoxic T cells).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Visualization and Analysis:
-
Add a chromogenic substrate to develop the color.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the stained sections using a microscope and quantify the positive staining using image analysis software.
-
Mandatory Visualizations
Caption: CSF-1R Signaling Pathway and the Point of Inhibition by this compound.
Caption: A Representative Experimental Workflow for In Vivo Target Engagement Studies.
Caption: Logical Relationship of CSF-1R Inhibition by this compound on the Tumor Microenvironment.
References
- 1. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HER2-Targeted Therapies in Combination with Radiation
For Researchers, Scientists, and Drug Development Professionals
The synergy between targeted molecular therapies and radiation offers a promising avenue to enhance treatment efficacy in HER2-positive cancers. This guide provides a comparative analysis of preclinical and clinical studies investigating the combination of the novel HER2 inhibitor ARRY-382 (tucatinib) with radiation therapy, alongside alternative HER2-targeted agents. The data presented herein is intended to inform further research and drug development in this critical area of oncology.
Mechanism of Action: HER2 Inhibition and Radiosensitization
Tucatinib (this compound) is a highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2] By binding to the intracellular kinase domain of HER2, tucatinib blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[1] The overexpression of HER2 is linked to resistance to radiation therapy.[3][4] By inhibiting HER2 signaling, tucatinib is hypothesized to sensitize cancer cells to the DNA-damaging effects of radiation, potentially leading to increased apoptosis and reduced tumor growth.[5][6][7]
dot
Caption: Simplified HER2 signaling pathway and the inhibitory action of tucatinib.
Preclinical Data: this compound (Tucatinib) in Combination with Radiation
A key preclinical study investigated the effects of combining tucatinib with ionizing radiation (IR) in various HER2-overexpressing cancer cell lines.[5][8]
Quantitative Data Summary
| Cell Line | Cancer Type | Treatment | Outcome Measure | Result |
| BT474 | Breast Cancer | TUC + IR | Metabolic Activity | Significant decrease compared to IR alone[5][8] |
| TUC + IR | Proliferation | Significant decrease compared to IR alone[5][8] | ||
| TUC + IR | Clonogenic Survival | Significant decrease compared to IR alone[5][8] | ||
| TUC + IR | Apoptosis | Enhanced compared to IR alone[8] | ||
| HCC1954 | Breast Cancer | TUC + IR | Metabolic Activity | Significant decrease compared to IR alone[5] |
| TUC + IR | Clonogenic Survival | Significant decrease (further enhanced with alpelisib)[5][8] | ||
| NCI-H2170 | NSCLC | TUC + IR | Metabolic Activity | Stronger inhibition than IR alone[5] |
| TUC + IR | Clonogenic Survival | Stronger inhibition than IR alone[5] | ||
| LoVo | Colorectal Cancer | TUC + IR | Metabolic Activity | Stronger inhibition than IR alone[5] |
TUC: Tucatinib; IR: Ionizing Radiation; NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocol: In Vitro Combination Study[5][8]
-
Cell Lines: BT474, HCC1954 (Breast Cancer); NCI-H2170 (NSCLC); LoVo (Colorectal Cancer).
-
Tucatinib Treatment: Cells were treated with varying concentrations of tucatinib.
-
Irradiation: Cells were irradiated with single or fractionated doses of ionizing radiation.
-
Assays:
-
Metabolic Activity: Assessed using a standard colorimetric assay.
-
Proliferation: Measured by cell counting or similar methods.
-
Clonogenic Survival: Evaluated by the ability of single cells to form colonies after treatment.
-
Apoptosis: Detected by methods such as flow cytometry.
-
DNA Damage: Assessed by measuring residual DSB foci.
-
-
Treatment Sequence: The study found that the sequence of treatment was important, with the addition of tucatinib after irradiation showing a more significant reduction in metabolic activity in BT474 cells.[5]
dot
Caption: Workflow for preclinical evaluation of tucatinib and radiation synergy.
Clinical Landscape: this compound (Tucatinib) and Radiation Therapy
Several clinical trials are underway to evaluate the safety and efficacy of combining tucatinib with radiation, particularly for HER2-positive breast cancer brain metastases.[6][7][9][10][11] These studies are crucial for translating preclinical findings into patient benefits.
| Trial ID | Phase | Intervention | Population | Primary Endpoint |
| NCT05553522 | Phase 2 | Tucatinib, Trastuzumab, Capecitabine with SRS | HER2+ Breast Cancer with Brain Metastases | Safety and Efficacy[9] |
| TUTOR (NCT03973023) | Phase 1 | Tucatinib, Trastuzumab, Capecitabine with SRS | HER2+ Breast Cancer with Brain Metastases | Maximum Tolerated Dose of Tucatinib[6][7] |
SRS: Stereotactic Radiosurgery.
Comparative Analysis with Alternative HER2-Targeted Therapies
Several other HER2-targeted agents have been investigated in combination with radiation. The following table summarizes key preclinical findings for these alternatives, providing a basis for comparison with this compound.
| Agent | Mechanism | Preclinical Model | Key Findings with Radiation |
| Trastuzumab | Monoclonal Antibody | HER2+ Breast Cancer Cell Lines and Xenografts | Additive effect in vitro; potential for radiation dose reduction in vivo.[3] |
| Lapatinib | Dual HER2/EGFR TKI | HER2+ Breast and HNSCC Cell Lines/Xenografts | Radiosensitization through AKT and ERK1/2 inhibition; diminished tumor regrowth. |
| T-DM1 | Antibody-Drug Conjugate | HER2+ Breast, Esophageal, and Gastric Cancer Cell Lines | Conflicting data: some studies show no radiosensitization in breast cancer cells, while others suggest a theoretical basis for synergy.[1][12] |
| Neratinib | Pan-HER TKI | Head and Neck Cancer Cell Lines | Significant growth inhibition and increased apoptosis in combination with radiation. |
| Afatinib | Dual HER2/EGFR TKI | Nasopharyngeal and NSCLC Cell Lines/Xenografts | Enhanced radiation-induced DNA damage and apoptosis; tumor growth inhibition in vivo. |
HNSCC: Head and Neck Squamous Cell Carcinoma; NSCLC: Non-Small Cell Lung Cancer; TKI: Tyrosine Kinase Inhibitor.
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound (tucatinib) acts as a potent radiosensitizer in HER2-overexpressing cancers.[8] The ongoing clinical trials will be critical in determining the clinical utility of this combination, particularly in the challenging setting of brain metastases.[6][7][10][11]
Compared to other HER2-targeted therapies, tucatinib's high selectivity for HER2 may offer a favorable toxicity profile. Further head-to-head preclinical and, eventually, clinical studies are warranted to directly compare the radiosensitizing potential of tucatinib with other HER2 inhibitors. Understanding the optimal sequencing of tucatinib and radiation, as well as identifying biomarkers to predict response, will be key areas for future research. The synergistic potential of combining HER2-targeted agents with radiation therapy represents a promising strategy to improve outcomes for patients with HER2-positive malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Radiosensitizing effect of lapatinib in human epidermal growth factor receptor 2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying the Effects of Combination Trastuzumab and Radiation Therapy in Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Quantifying the Effects of Combination Trastuzumab and Radiation Therapy in Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects of Trastuzumab Emtansine (T-DM1) and concurrent irradiation on HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Breast Cancer Agents and Concurrent Radiation - The ASCO Post [ascopost.com]
- 9. scispace.com [scispace.com]
- 10. Simultaneous Inhibition of EGFR and HER2 via Afatinib Augments the Radiosensitivity of Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of neratinib and combination with irradiation and chemotherapy in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-DM1 with concurrent radiotherapy in HER2-positive breast cancer: preclinical evaluation and mechanisms, prediction, and exploration of adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
ARRY-382 (Tucatinib): A Comparative Analysis of Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
ARRY-382, also known as tucatinib, is a potent, oral, and reversible tyrosine kinase inhibitor (TKI) highly selective for the Human Epidermal Growth Factor Receptor 2 (HER2). This high selectivity is a key differentiating feature, minimizing off-target effects that can lead to increased toxicities associated with less selective HER2 inhibitors. This guide provides a comparative analysis of this compound's cross-reactivity with other tyrosine kinases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Kinase Inhibition
The selectivity of this compound for HER2 has been demonstrated in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and binding affinity (Kd) values for this compound against members of the HER family of receptor tyrosine kinases, alongside data for other well-known TKIs for comparison.
Table 1: Biochemical Inhibition of HER Family Kinases
| Kinase | This compound (Tucatinib) IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) |
| HER2 | 6.9 [1] | 46[1] | 2[1] |
| EGFR (HER1) | 449[1] | 36[1] | 21[1] |
| HER4 | 310[1] | Not Specified | Not Specified |
Table 2: Binding Affinity (Kd) for HER Family Receptors
| Kinase | This compound (Tucatinib) Kd (nmol/L) | Lapatinib Kd (nmol/L) | Neratinib Kd (nmol/L) |
| HER2 | 0.2 [2] | 3.5[2] | Not Specified |
| EGFR (HER1) | 61[2] | 1.3[2] | 0.6 |
| HER3 | >2000[2] | >2000[2] | Not Specified |
| HER4 | 225[2] | 13.5[2] | Not Specified |
The data clearly indicates that this compound is significantly more potent against HER2 compared to EGFR and HER4, with negligible binding to HER3.[1][2] This selectivity is in contrast to lapatinib and neratinib, which exhibit more potent inhibition of EGFR.[1]
A broader screening of this compound against a panel of 223 kinases confirmed its high selectivity, with minimal inhibition of other kinases observed at a concentration of 1 µmol/L.[1] Furthermore, a blinded screen against 51 receptor and non-receptor tyrosine kinases identified HER2 and EGFR as the only kinases significantly inhibited by tucatinib in competitive binding assays.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited to characterize the kinase selectivity of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified tyrosine kinases.
Methodology:
-
Reaction Setup: The kinase reaction is performed in a multi-well plate. Each well contains the purified kinase (e.g., recombinant HER2, EGFR), a suitable substrate (e.g., poly(Glu,Tyr) peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Inhibitor Addition: A serial dilution of this compound is added to the wells to achieve a range of final concentrations. A control with no inhibitor (vehicle only) is included.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of the enzyme or ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
ATP Depletion: An ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
-
-
Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[1]
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Objective: To assess the cytotoxic effect of this compound on cancer cell lines with varying HER2 and EGFR expression levels.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HER2-amplified BT-474 cells, EGFR-amplified A431 cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound. Control wells with vehicle (DMSO) are included.
-
Incubation: The plates are incubated for a set period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
ATP Measurement:
-
The CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and provides the necessary components for a luciferase reaction.
-
The plate is mixed on an orbital shaker to ensure complete cell lysis and signal generation.
-
After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the HER2 signaling pathway and the experimental workflow for assessing kinase selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Item - Supplementary Table from Tucatinib has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast CancerâTargeted Therapies - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
Independent Validation of Published Tucatinib (ARRY-382) Data: A Comparative Guide
This guide provides an objective comparison of the performance of Tucatinib (formerly known as ARRY-380 or ONT-380), a highly selective HER2 tyrosine kinase inhibitor, with other HER2-targeted therapies.[1][2][3][4] The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies for key assays.
Mechanism of Action and Selectivity
Tucatinib is an orally bioavailable, reversible inhibitor of the human epidermal growth factor receptor 2 (HER2).[5][6] It functions by binding to the intracellular tyrosine kinase domain of HER2, thereby blocking downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell growth and proliferation.[7][8] A key distinguishing feature of tucatinib is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR).[6][9] This selectivity is in contrast to other HER2 tyrosine kinase inhibitors like lapatinib and neratinib, which are dual inhibitors of both HER2 and EGFR.[6] This higher selectivity for HER2 is associated with a more favorable side-effect profile, particularly a lower incidence of severe diarrhea and skin rash, which are common EGFR-related toxicities.[9]
Comparative Preclinical Efficacy
Preclinical studies have demonstrated the potent and selective anti-tumor activity of tucatinib in HER2-positive cancer models.
In Vitro Kinase Inhibition
Biochemical assays have quantified the inhibitory activity of tucatinib against HER2 and EGFR, highlighting its selectivity.
| Compound | HER2 IC₅₀ (nmol/L) | EGFR IC₅₀ (nmol/L) | Selectivity (EGFR/HER2) | Binding |
| Tucatinib | 6.9 | 449 | >50-fold | Reversible |
| Lapatinib | 9.8 | 10.2 | ~1-fold | Reversible |
| Neratinib | 3.1 | 1.7 | ~0.5-fold | Irreversible |
Table 1: Comparison of in vitro kinase inhibitory activity of Tucatinib, Lapatinib, and Neratinib. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity. Data compiled from preclinical studies.[5]
Cell-Based Assays
In cellular assays using HER2-overexpressing breast cancer cell lines (e.g., BT-474), tucatinib has been shown to potently inhibit HER2 phosphorylation and downstream signaling.
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| Tucatinib | BT-474 | HER2 Phosphorylation | 21 |
| Tucatinib | BT-474 | Cell Viability (CTG) | ~50 |
| Lapatinib | SKBR3 | Cell Proliferation | 20 ± 1 |
| Neratinib | SKBR3 | Cell Proliferation | 0.03 ± 0.01 |
Table 2: Comparative efficacy of Tucatinib, Lapatinib, and Neratinib in HER2-positive breast cancer cell lines. IC₅₀ values represent the concentration of the drug required for 50% inhibition of the specified endpoint. Data compiled from various preclinical studies.[2][8][10]
Experimental Protocols
Cell Viability Assay (MTT/WST-1 Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SKBR3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Tucatinib, Lapatinib, Neratinib (or other compounds of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.[11][12]
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11][12]
Western Blot for HER2 Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the phosphorylation status of key signaling molecules.
Materials:
-
HER2-positive cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compounds of interest for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.[13]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[13][14]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[14][15][16]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[15]
Visualizations
Caption: HER2 signaling pathway and the point of inhibition by Tucatinib.
Caption: A simplified workflow for an in vitro cell viability experiment.
Caption: Logical diagram illustrating Tucatinib's selective mechanism of action.
References
- 1. Tucatinib - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. aacr.org [aacr.org]
- 10. ascopubs.org [ascopubs.org]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
- 16. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: ARRY-382 vs. Genetic Knockout for CSF-1R Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R) is critical for advancing research in oncology, immunology, and neuroinflammation. This guide provides an objective comparison of two primary methods for inhibiting CSF-1R signaling: the pharmacological inhibitor ARRY-382 and genetic knockout of the CSF-1R gene.
This comparison delves into their mechanisms of action, experimental applications, and the supporting data from preclinical and clinical studies. We present quantitative data in structured tables, detail experimental protocols, and provide visualizations to clarify complex pathways and workflows.
Mechanism of Action: A Tale of Two Interventions
This compound (also known as PF-07265804) is a potent and highly selective small-molecule inhibitor of the CSF-1R tyrosine kinase.[1][2] With an IC50 of 9 nM, it effectively blocks the intracellular signaling cascade that is crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[3][4] In preclinical cancer models, this compound has been shown to decrease the number of tumor-infiltrating macrophages (TAMs) and reprogram the remaining macrophages to enhance antigen presentation and support T-cell activation.[5][6]
Genetic knockout of CSF-1R , on the other hand, represents a complete and permanent ablation of the receptor. This is typically achieved through techniques like CRISPR/Cas9 to create germline knockout animals.[7][8] The resulting phenotype in mice is severe, characterized by osteopetrosis, a profound deficiency in mononuclear phagocytes (including macrophages and microglia), and reproductive defects.[9][10] This approach provides an unequivocal model for studying the complete absence of CSF-1R signaling.
Quantitative Comparison of Effects
The following tables summarize the key quantitative differences between this compound and CSF-1R genetic knockout based on available data.
| Parameter | This compound | CSF-1R Genetic Knockout | Citation |
| Target | CSF-1R tyrosine kinase activity | CSF-1R gene (complete ablation) | [1][7] |
| IC50 | 9 nM | Not Applicable | [3][4] |
| Reversibility | Reversible | Irreversible | N/A |
| Temporal Control | Acute, dose-dependent | Constitutive (from development) | N/A |
| Specificity | High for CSF-1R, potential for off-target effects at high concentrations | Absolute for CSF-1R, but developmental effects can be widespread | [1][10] |
| In Vivo Effects | This compound (Preclinical Models) | CSF-1R Knockout Mice | Citation |
| Macrophage Depletion (Tumor) | Significant decrease in TAMs | Not directly compared in same tumor models | [5][11] |
| Microglia Depletion (Brain) | Not specifically quantified for this compound | >99% depletion | [9] |
| Phenotype | Generally well-tolerated at therapeutic doses | Severe: osteopetrosis, developmental abnormalities, reduced lifespan | [6][9] |
| Side Effects (Preclinical) | Increased creatine kinase, increased AST, pyrexia | See "Phenotype" | [6] |
Experimental Protocols
In Vivo Administration of this compound in a Preclinical Cancer Model
This protocol is a generalized representation based on common practices in preclinical oncology studies.
Objective: To evaluate the effect of this compound on tumor growth and the tumor microenvironment.
Materials:
-
This compound (formulated for oral administration)
-
Tumor-bearing mice (e.g., syngeneic or xenograft models)
-
Vehicle control (e.g., as specified by the supplier, often a suspension agent)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.
-
Tumor Implantation: Inoculate mice with cancer cells subcutaneously or orthotopically.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer this compound orally once daily (QD) at the desired dose (e.g., doses up to 400 mg/kg have been used in preclinical studies).[6] Administer the vehicle control to the control group.
-
Monitoring: Continue to monitor tumor growth, body weight, and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for analysis (e.g., immunohistochemistry for macrophage markers, flow cytometry).
Generation of CSF-1R Knockout Mice using CRISPR/Cas9
This protocol provides a high-level overview of the steps involved in creating a CSF-1R knockout mouse line.
Objective: To generate a mouse line with a complete and heritable knockout of the CSF-1R gene.
Materials:
-
Cas9 mRNA or protein
-
Guide RNA (gRNA) targeting a critical exon of the CSF-1R gene
-
Fertilized mouse embryos
-
Foster mothers
Procedure:
-
gRNA Design and Synthesis: Design and synthesize gRNAs that target a key region of the CSF-1R gene, such as an early exon, to induce a frameshift mutation.
-
Microinjection: Microinject the Cas9 protein/mRNA and the gRNA into the cytoplasm or pronucleus of fertilized mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant foster mothers.
-
Genotyping: After birth, screen the resulting pups for the desired mutation in the CSF-1R gene using PCR and sequencing.
-
Breeding: Breed founder mice with the desired mutation to establish a stable knockout line.
-
Phenotypic Analysis: Characterize the phenotype of the knockout mice to confirm the loss of CSF-1R function and observe the expected developmental and physiological changes.
Visualizing the Pathways and Processes
CSF-1R Signaling Pathway and this compound Inhibition
Caption: this compound inhibits CSF-1R signaling.
Experimental Workflow: this compound In Vivo Study
Caption: In vivo study workflow for this compound.
Experimental Workflow: CSF-1R Knockout Generation
Caption: Workflow for generating CSF-1R knockout mice.
Choosing the Right Tool for the Job: A Comparative Discussion
The choice between using this compound and a CSF-1R genetic knockout model depends heavily on the specific research question.
This compound offers several advantages for translational and preclinical studies. Its reversibility and the ability to control the timing and dose of administration allow for the investigation of CSF-1R inhibition in adult animals without the confounding developmental effects seen in knockout models. This makes it a more clinically relevant tool for modeling therapeutic interventions. However, the potential for off-target effects, especially at higher concentrations, must be considered.
Genetic knockout of CSF-1R provides the most definitive method for studying the complete absence of CSF-1R signaling. It is the gold standard for validating the on-target effects of pharmacological inhibitors like this compound. The severe phenotype of global knockout mice, however, can limit their utility for studying the role of CSF-1R in adult physiology and disease, as the developmental abnormalities can mask or alter the response to other experimental manipulations. Conditional knockout models, where the gene is deleted in specific cell types or at specific times, can help to mitigate some of these limitations.
References
- 1. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of a heterozygous and a homozygous CSF1R knockout line from iPSC using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Absence of Colony Stimulation Factor-1 Receptor Results in Loss of Microglia, Disrupted Brain Development and Olfactory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Efficacy Studies for ARRY-382: A Comparative Analysis with Alternative CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of ARRY-382, a selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), with other CSF-1R inhibitors such as pexidartinib, emactuzumab, and cabiralizumab. The objective is to offer a comprehensive overview of the available preclinical data to assess the reproducibility and comparative effectiveness of these agents in various cancer models. This document summarizes quantitative efficacy data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the critical evaluation of these therapeutic candidates.
Introduction to this compound and CSF-1R Inhibition
This compound is a potent and selective small-molecule inhibitor of the CSF-1R tyrosine kinase.[1] The therapeutic rationale for targeting CSF-1R in oncology stems from its critical role in regulating tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune evasion in the tumor microenvironment.[2] Preclinical studies have shown that inhibition of CSF-1R with this compound can decrease the number of tumor-infiltrating macrophages and reprogram them to enhance T-cell activation, thereby promoting an anti-tumor immune response.[1][2] This mechanism has shown promise in preclinical models, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[2]
Comparative Preclinical Efficacy of CSF-1R Inhibitors
The following tables summarize the available quantitative data from preclinical studies of this compound and other selected CSF-1R inhibitors. This data is intended to provide a snapshot of their anti-tumor activity across different cancer models.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation |
| Pancreatic Cancer | Mouse model | Not specified | Improved response to anti-PD-1 therapy | [2] |
| Solid Tumors | Not specified | Not specified | Decreased tumor infiltrative macrophages, increased T-cell activation | [1][2] |
Table 2: In Vivo Efficacy of Pexidartinib
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation |
| Prostate Cancer | RM-1 tumor-bearing mice | Not specified | Decreased tumor-infiltrating myeloid cells and inhibited tumor growth | [3] |
| Tenosynovial Giant Cell Tumor (TGCT) | Not applicable (Clinical Trial Data) | 400 mg twice daily | Overall response rate of 53% (RECIST) and 67% (TVS) | [3] |
Table 3: In Vitro & In Vivo Efficacy of Emactuzumab
| Model System | Experimental Setup | Dosing Regimen | Outcome | Citation |
| In Vitro | CSF-1-differentiated macrophages | 0-10 µg/mL over 7 days | Significantly suppressed macrophage viability (IC50: 0.3 nM) | [4] |
| In Vitro | In vitro-differentiated human M2-like macrophages | 30 µg/mL for 6 days | Triggered cell death | [4] |
| In Vivo | Nonhuman primates | 0.1-100 mg/kg (IV) | Elevated CSF-1 levels in peripheral blood | [4] |
| In Vivo | Cynomolgus monkeys | 30-100 mg/kg (IV, once weekly for two weeks) | Effectively eliminated CSF-1R+CD163+ macrophages | [4] |
Table 4: Preclinical Rationale for Cabiralizumab
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation |
| General Cancer Models | Not specified | Not specified | Blocks activation and survival of monocytes and macrophages, reduces immunosuppressive TAMs | Not available |
Experimental Protocols
Detailed experimental protocols are crucial for assessing the reproducibility of preclinical findings. Below are generalized methodologies based on the available information.
General In Vivo Tumor Model Protocol
-
Cell Lines and Animal Models: Specific cancer cell lines (e.g., murine prostate cancer RM-1) are selected. Immunocompromised or syngeneic mice are typically used for tumor implantation.
-
Tumor Implantation: Tumor cells are injected subcutaneously or orthotopically into the flank or relevant organ of the host animal. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Animals are randomized into control and treatment groups. The investigational drug (e.g., this compound, Pexidartinib) is administered orally or via intravenous injection at specified doses and schedules. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Primary endpoints often include tumor growth inhibition (TGI) and/or survival. Secondary endpoints may include analysis of the tumor microenvironment via immunohistochemistry or flow cytometry to assess changes in immune cell populations.
General In Vitro Macrophage Viability Assay
-
Cell Culture: Human or murine monocytes are cultured in the presence of CSF-1 to differentiate them into macrophages.
-
Drug Treatment: Differentiated macrophages are treated with varying concentrations of the CSF-1R inhibitor (e.g., Emactuzumab) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.
Visualizing Signaling Pathways and Workflows
CSF-1R Signaling Pathway and Point of Intervention
The following diagram illustrates the CSF-1R signaling pathway and highlights the mechanism of action for inhibitors like this compound.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
General Preclinical Efficacy Study Workflow
This diagram outlines the typical workflow for a preclinical in vivo efficacy study.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
Discussion and Conclusion
The available preclinical data suggest that this compound and other CSF-1R inhibitors effectively modulate the tumor microenvironment by targeting macrophages. While the provided data offers a glimpse into their potential efficacy, a direct and robust comparison of the reproducibility of these studies is challenging due to the heterogeneity in cancer models, experimental designs, and the limited availability of detailed public data for some compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ARRY-382
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like ARRY-382 (also known as tucatinib) is a critical component of laboratory safety and environmental responsibility.[1] Since this compound is a potent, targeted therapy, specifically a HER2-tyrosine kinase inhibitor, it is classified as a hazardous drug, requiring stringent disposal protocols.[2][3] Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed disposal instructions. [1] The following guidelines provide a general framework based on best practices for handling potent and cytotoxic compounds in a laboratory setting.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety glasses or goggles, chemical-resistant gloves (chemotherapy-rated), and a dedicated lab coat.[1] All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of aerosolized particles.[1][5]
Step-by-Step General Disposal Protocol
-
Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes unused or expired compounds, contaminated lab supplies (e.g., pipette tips, tubes, flasks), and contaminated PPE.[6][7] This waste is generally categorized as "chemotherapeutic" or "cytotoxic" waste.[4][8]
-
Waste Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers.[6] These containers should be clearly labeled with "Hazardous Waste," "Chemotherapeutic Waste," or "Cytotoxic Waste" and should identify the contents, including the name "this compound."[6] Never use chemical abbreviations.[1]
-
Solid Waste Disposal:
-
Contaminated Labware: Items such as gloves, disposable lab coats, bench paper, and plasticware should be placed directly into the designated hazardous waste container.[4]
-
Empty Vials and Packaging: Empty containers that held this compound should be managed as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6]
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound, such as absorbent pads or wipes, must be disposed of as hazardous waste.[1]
-
-
Liquid Waste Disposal:
-
Unused Solutions: Do not dispose of solutions containing this compound down the drain.[6][8] They must be collected in a sealed, properly labeled hazardous waste container.[6]
-
Incompatible Wastes: Never mix incompatible wastes. For example, keep acidic waste separate from basic waste and oxidizing agents away from organic materials.[6]
-
-
Storage of Waste: Store sealed hazardous waste containers in a designated, secure area away from general lab traffic.[1] This area should have secondary containment to capture any potential leaks.[1][6] Do not accumulate waste in the lab for more than six months before arranging for pickup.[8]
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] They will provide specific instructions for transport and final disposal, which is typically incineration at a licensed facility.[9][10]
Spill Response
In the event of a spill, immediately alert others in the area.[1] For solid spills, carefully sweep the material to avoid creating dust and place it in a sealed container for disposal.[1] For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill, then place the absorbent material into a designated hazardous waste container.[1] The spill area should be decontaminated according to your institution's established procedures for hazardous drugs.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials in a research setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Tucatinib and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tucatinib Combined With Ado-Trastuzumab Emtansine in Advanced ERBB2/HER2-Positive Metastatic Breast Cancer: A Phase 1b Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. unsw.edu.au [unsw.edu.au]
- 8. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. onclive.com [onclive.com]
Essential Safety and Handling Protocols for ARRY-382
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like ARRY-382 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal of this compound to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat, apron, or other protective clothing to minimize skin contact. |
| Respiratory | Use in a well-ventilated area with local exhaust ventilation. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1] |
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocol: Safe Handling of this compound Powder
This protocol details the step-by-step procedure for safely handling this compound powder during experimental preparation.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood or a space with effective local exhaust ventilation, is clean and uncluttered.[1]
-
Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), vials, pipettes, and weighing equipment.
-
Don the required personal protective equipment as specified in the table above.
2. Weighing and Dissolving:
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.[1] If any dust is generated, ensure it is contained within the ventilated enclosure.
-
Add the appropriate solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix gently until the compound is fully dissolved.
3. Post-Handling and Cleanup:
-
Wipe down the work surface with an appropriate decontaminating solution.
-
Collect all disposable materials that have come into contact with this compound, such as pipette tips and wipes, and place them in a designated, sealed waste container.
-
Dispose of the chemical waste according to your institution's hazardous waste disposal procedures. Do not let the product enter drains.[1]
-
Remove personal protective equipment in the correct order to avoid self-contamination.
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
